molecular formula C29H24BrN3O4 B607200 DQP1105 CAS No. 380560-89-4

DQP1105

Cat. No.: B607200
CAS No.: 380560-89-4
M. Wt: 558.43
InChI Key: ACUGSRUCGXYFTL-UHFFFAOYSA-N
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Description

DQP1105 is an NMDA receptor antagonist. It selectively inhibits glutamate-induced currents in Xenopus oocytes expressing rat NR2C and NR2D subunit-containing NMDA receptors (IC50s = 8.5 and 2.7 µM, respectively) over NR2A, NR2B, NRA1, and NRK2 subunit-containing receptors (IC50s = 206, 121, 198, and 153 µM, respectively).>DQP-1105 is a negative allosteric modulator of the GluN2C/D NMDA receptor inhibiting receptor function more potently when glutamate is present.

Properties

CAS No.

380560-89-4

Molecular Formula

C29H24BrN3O4

Molecular Weight

558.43

IUPAC Name

4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36)

InChI Key

ACUGSRUCGXYFTL-UHFFFAOYSA-N

SMILES

O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DQP-1105;  DQP 1105;  DQP1105.

Origin of Product

United States

Foundational & Exploratory

DQP1105: A Technical Guide to its Mechanism of Action on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP1105 has emerged as a significant pharmacological tool and potential therapeutic agent due to its selective, noncompetitive antagonism of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, electrophysiological effects, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and functional consequences.

Introduction to this compound and NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four subtypes (GluN2A, GluN2B, GluN2C, and GluN2D), which confer distinct pharmacological and biophysical properties to the receptor complex.[2] this compound, a dihydroquinoline-pyrazoline derivative, is a negative allosteric modulator (NAM) that exhibits significant selectivity for NMDA receptors incorporating the GluN2C or GluN2D subunits.[2][3] This selectivity presents a promising avenue for the development of targeted therapeutics for neurological disorders where these specific subunits are implicated.

Mechanism of Action

This compound exerts its inhibitory effect on NMDA receptors through a noncompetitive and voltage-independent mechanism.[1][2][3] This means its inhibitory action is not overcome by increasing the concentration of the endogenous agonists, glutamate or glycine, and is not dependent on the membrane potential of the neuron.[1][2]

Binding Characteristics and Allosteric Modulation

The binding of this compound is state-dependent, showing a higher affinity for the receptor after it has bound glutamate.[2][3] This glutamate-dependent binding suggests that this compound stabilizes a non-conducting or closed state of the receptor, thereby acting as a negative allosteric modulator. The binding site for this compound has been localized to the lower lobe of the GluN2 agonist-binding domain, a site distinct from the glutamate-binding pocket.[1][2][4] This was determined through studies using chimeric receptors, where swapping portions of the GluN2A and GluN2D subunits revealed the specific residues critical for this compound's selective action.

Electrophysiological Effects

Electrophysiological studies have been pivotal in characterizing the inhibitory profile of this compound. It reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance.[1][4][5] This indicates that this compound likely inhibits a pregating step in receptor activation, preventing the channel from opening efficiently in response to agonist binding.[1][4][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory potency and kinetics of this compound on various NMDA receptor subtypes.

Table 1: Inhibitory Potency (IC50) of this compound on Different Receptor Subtypes

Receptor SubtypeExpression SystemIC50 (μM)Reference
GluN1/GluN2AXenopus laevis oocytes>300[1]
GluN1/GluN2BXenopus laevis oocytes>300[1]
GluN1/GluN2CXenopus laevis oocytes7.0[2][3]
GluN1/GluN2DXenopus laevis oocytes2.7[2][3]
GluN1/GluN2AHEK cells12 - 54[1]
GluN1/GluN2DHEK cells1.9 - 3.2[1][3]
GluA1 (AMPA)Xenopus laevis oocytes>300[1]
GluK2 (Kainate)Xenopus laevis oocytes>300[1]

Table 2: Kinetic Parameters of this compound Inhibition of GluN1/GluN2D Receptors

ParameterValueUnitExperimental ConditionReference
kon4.5 x 105M-1s-1NMDA-activated currents in HEK cells[3]
koff0.65s-1NMDA-activated currents in HEK cells[3]
KD1.4μMCalculated from koff/kon[3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have defined our understanding of this compound's mechanism of action.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is used to measure the ion flow through the NMDA receptors expressed on the surface of oocytes in response to agonist and modulator application.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits.

  • Recording: After 24-48 hours of incubation, oocytes are placed in a recording chamber and perfused with a recording solution (e.g., BaCl2-based solution to reduce calcium-activated chloride currents). The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Drug Application: Agonists (glutamate and glycine) are applied to elicit a current, followed by co-application with varying concentrations of this compound to determine its inhibitory effect.

TEVC_Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording Oocyte_Harvesting Harvest Oocytes Defolliculation Defolliculation Oocyte_Harvesting->Defolliculation cRNA_Injection cRNA Injection Defolliculation->cRNA_Injection Incubation Incubation (24-48h) cRNA_Injection->Incubation Placement Place in Chamber Incubation->Placement Impalement Impale with Electrodes Placement->Impalement Voltage_Clamp Voltage Clamp Impalement->Voltage_Clamp Agonist_Application Apply Agonists Voltage_Clamp->Agonist_Application DQP1105_Application Co-apply this compound Agonist_Application->DQP1105_Application Data_Acquisition Record Current DQP1105_Application->Data_Acquisition

Figure 1: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique provides a higher resolution recording of ion channel activity in mammalian cells transiently expressing the NMDA receptor subunits.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits.

  • Recording Configuration: A glass micropipette filled with an internal solution is brought into contact with a transfected cell to form a high-resistance seal (gigaohm seal). The cell membrane under the pipette tip is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp and Drug Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A rapid solution exchange system is used to apply agonists and this compound.

  • Data Analysis: The recorded currents are analyzed to determine the extent and kinetics of inhibition by this compound.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording_patch Patch-Clamp Recording Cell_Culture HEK293 Cell Culture Transfection Transfection with Plasmids Cell_Culture->Transfection Incubation Incubation (24-48h) Transfection->Incubation Giga_Seal Form Gigaohm Seal Incubation->Giga_Seal Whole_Cell Establish Whole-Cell Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Whole_Cell->Voltage_Clamp Drug_Application Rapid Drug Application Voltage_Clamp->Drug_Application Current_Recording Record Ionic Currents Drug_Application->Current_Recording

Figure 2: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Chimeric Receptor Studies

To identify the binding site of this compound, chimeric receptors were constructed by swapping domains between a sensitive subunit (GluN2D) and an insensitive subunit (GluN2A).

  • Chimera Construction: Standard molecular biology techniques (e.g., overlapping PCR) are used to create chimeric cDNAs where specific regions of the GluN2A and GluN2D proteins are exchanged.

  • Expression and Functional Testing: These chimeric cDNAs are then expressed in oocytes or HEK cells, and the sensitivity of the resulting receptors to this compound is assessed using electrophysiology.

  • Interpretation: By observing which swapped region confers sensitivity to the previously insensitive subunit, the binding site can be localized.

Chimera_Logic cluster_chimera Chimeric Receptor Construction cluster_testing Functional Testing cluster_conclusion Conclusion GluN2A GluN2A (Insensitive) Chimera_A_D GluN2A with GluN2D domains GluN2A->Chimera_A_D Chimera_D_A GluN2D with GluN2A domains GluN2A->Chimera_D_A GluN2D GluN2D (Sensitive) GluN2D->Chimera_A_D GluN2D->Chimera_D_A Test_A_D Test this compound Sensitivity Chimera_A_D->Test_A_D Test_D_A Test this compound Sensitivity Chimera_D_A->Test_D_A Binding_Site Identify Domain Conferring Sensitivity Test_A_D->Binding_Site Test_D_A->Binding_Site

Figure 3: Logical Flow of Chimeric Receptor Studies.

Downstream Signaling Consequences

Inhibition of GluN2C/D-containing NMDA receptors by this compound is expected to have significant effects on downstream signaling pathways that are normally activated by calcium influx through these channels. While direct studies on this compound's impact on specific signaling cascades are limited, we can infer the likely consequences based on the known roles of NMDA receptors.

NMDA receptor activation leads to an influx of Ca2+, which acts as a second messenger to activate a variety of downstream signaling molecules, including:

  • Calmodulin (CaM): Ca2+-bound CaM can activate numerous enzymes, including Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the phosphatase calcineurin.

  • Ras-ERK Pathway: NMDA receptor activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), which is involved in gene expression and synaptic plasticity.

  • CREB (cAMP response element-binding protein): Ca2+ influx can lead to the phosphorylation and activation of CREB, a transcription factor that plays a critical role in long-term memory formation.

By blocking Ca2+ influx through GluN2C/D-containing NMDA receptors, this compound would be expected to dampen the activation of these downstream pathways. This is consistent with findings that this compound can affect neuronal maturation and the density of GABAergic synapses, processes known to be influenced by activity-dependent calcium signaling.[6]

Signaling_Pathway This compound This compound NMDAR GluN2C/D-NMDAR This compound->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (CaMKII, ERK, CREB) Ca_Influx->Downstream Neuronal_Effects Cellular Effects (Synaptic Plasticity, Gene Expression) Downstream->Neuronal_Effects Glutamate Glutamate Glutamate->NMDAR

Figure 4: Proposed Impact of this compound on NMDA Receptor Signaling.

Conclusion

This compound is a highly selective, noncompetitive negative allosteric modulator of GluN2C/D-containing NMDA receptors. Its unique mechanism of action, characterized by glutamate-dependent binding and inhibition of a pregating step, has been thoroughly investigated using a variety of sophisticated experimental techniques. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological agent. Further research into the precise downstream signaling consequences of this compound-mediated inhibition will be crucial for fully understanding its therapeutic potential.

References

An In-depth Technical Guide to the Core Properties of DQP-1105

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of DQP-1105, a selective negative allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective antagonist for specific NMDA receptor subunits.[1][2] Its fundamental chemical properties are summarized below.

PropertyValue
Chemical Formula C₂₉H₂₄BrN₃O₄
Molecular Weight 558.42 g/mol
CAS Number 380560-89-4
Class Dihydroquinoline-pyrazoline derivative[3]

A 2D representation of the chemical structure of DQP-1105 is available through the IUPHAR/BPS Guide to PHARMACOLOGY.[4]

Mechanism of Action

DQP-1105 functions as a negative allosteric modulator (NAM) of NMDA receptors, exhibiting selectivity for those containing GluN2C and GluN2D subunits.[3][4] Its inhibitory mechanism is characterized by the following key features:

  • Noncompetitive Inhibition : The inhibitory effect of DQP-1105 cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine.[1][2]

  • Voltage-Independent : Its inhibitory action is not dependent on the transmembrane voltage.[1][5]

  • Glutamate-Dependent : The affinity of DQP-1105 for the receptor increases upon glutamate binding to the GluN2 subunit.[3][6]

DQP-1105 is thought to exert its effects by binding to a novel site in the lower, membrane-proximal region of the agonist-binding domain of the GluN2C and GluN2D subunits.[1] This interaction inhibits a pregating step in receptor activation without altering the mean open time or single-channel conductance.[1][2] Key residues identified as being critical for the selectivity of DQP-1105 are Gln701 and Leu705 within the GluN2 agonist binding domain.[1][3]

cluster_receptor NMDA Receptor GluN1 GluN1 Ion_Channel_Open Ion Channel (Open) GluN1->Ion_Channel_Open Activates GluN2 GluN2 GluN2->Ion_Channel_Open Activates Inhibition Inhibition GluN2->Inhibition Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binds DQP1105 This compound This compound->GluN2 Binds allosterically (Glutamate-dependent) Ion_Channel_Closed Ion Channel (Closed) Inhibition->Ion_Channel_Open Prevents Opening

DQP-1105 Allosteric Modulation of NMDA Receptor.

Quantitative Pharmacological Data

The inhibitory potency and selectivity of DQP-1105 have been quantified across various recombinant NMDA receptor subunit combinations.

Table 1: Inhibitory Potency (IC₅₀) of DQP-1105 on NMDA Receptor Subunits

Receptor SubunitIC₅₀ (µM)Expression SystemReference
GluN1/GluN2C7.0Xenopus oocytes[3][7]
GluN1/GluN2D2.7Xenopus oocytes[1][3][7]
GluN1/GluN2A>145 (at least 50-fold higher than GluN2D)Xenopus oocytes[1]
GluN1/GluN2BNegligible inhibitionHEK cells[1]

Table 2: Kinetic Parameters of DQP-1105 Inhibition on GluN1/GluN2D Receptors

ParameterValueExperimental ConditionReference
k_on 4.5 x 10⁵ M⁻¹s⁻¹Whole-cell recordings from HEK cells[8]
k_off 0.65 s⁻¹Whole-cell recordings from HEK cells[8]
K_D 1.4 µMCalculated from k_on and k_off[8]

Experimental Protocols

The characterization of DQP-1105 has involved several key experimental methodologies, primarily focused on electrophysiological recordings.

This technique is used to assess the effect of DQP-1105 on NMDA receptors expressed in oocytes.

  • Oocyte Preparation : Xenopus laevis oocytes are surgically removed and treated with collagenase to remove follicular cells.

  • cRNA Injection : Oocytes are injected with complementary RNA (cRNA) encoding for the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A, B, C, or D).

  • Incubation : Injected oocytes are incubated for 1-4 days to allow for receptor expression.

  • Electrophysiological Recording :

    • Oocytes are placed in a recording chamber and perfused with a recording solution.

    • Two glass microelectrodes are inserted into the oocyte to clamp the membrane potential.

    • Current responses are evoked by the application of glutamate and glycine.

    • DQP-1105 is co-applied with the agonists to determine its inhibitory effect and to construct concentration-response curves for IC₅₀ value determination.

This method provides a more detailed analysis of the drug's effect on receptor kinetics in a mammalian cell line.

  • Cell Culture and Transfection : Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNA for the NMDA receptor subunits of interest.

  • Patch-Clamp Recording :

    • A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).

    • A rapid solution exchange system is used to apply agonists (glutamate/glycine) and DQP-1105.

    • The resulting ion channel currents are recorded and analyzed to determine the effects of DQP-1105 on receptor activity, including potency and kinetics of inhibition.[5][8]

cluster_oocyte TEVC in Xenopus Oocytes cluster_hek Patch-Clamp in HEK Cells Oocyte_Harvest Harvest Oocytes cRNA_Inject Inject NMDA Receptor cRNA Oocyte_Harvest->cRNA_Inject Incubate Incubate (1-4 days) cRNA_Inject->Incubate TEVC_Record Two-Electrode Voltage Clamp Recording Incubate->TEVC_Record Data_Analysis_O Determine IC50 TEVC_Record->Data_Analysis_O HEK_Culture Culture HEK293 Cells Transfect Transfect with NMDA Receptor Plasmids HEK_Culture->Transfect Patch_Record Whole-Cell Patch-Clamp Recording Transfect->Patch_Record Data_Analysis_H Determine IC50 & Kinetics Patch_Record->Data_Analysis_H Agonist_Application Agonist Application (Glutamate + Glycine) Agonist_Application->TEVC_Record Agonist_Application->Patch_Record DQP_Application DQP-1105 Application DQP_Application->TEVC_Record DQP_Application->Patch_Record

Experimental Workflow for DQP-1105 Characterization.

DQP-1105 has also been evaluated in animal models. For instance, in a murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy, intraperitoneal injections of DQP-1105 were administered to assess its effect on seizure burden.[3][6] In other studies, DQP-1105 was used to investigate the role of GluN2C/2D-containing NMDA receptors in cortical interneuron maturation.[9] These experiments typically involve dissolving DQP-1105 in a vehicle solution for administration.[9]

References

DQP-1105: A Technical Guide to its Subunit-Selective Antagonism of GluN2C and GluN2D NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of DQP-1105, a noncompetitive negative allosteric modulator (NAM) with notable selectivity for N-methyl-D-aspartate (NMDA) receptors containing the GluN2C and GluN2D subunits. This document consolidates key quantitative data, details experimental methodologies for assessing its activity, and visualizes relevant biological and experimental pathways.

Core Selectivity Profile of DQP-1105

DQP-1105 demonstrates a significant preference for GluN2C- and GluN2D-containing NMDA receptors over other NMDA receptor subtypes and related ionotropic glutamate receptors. This selectivity is a critical attribute for its potential as a research tool and therapeutic agent.

Quantitative Analysis of DQP-1105 Selectivity

The inhibitory potency of DQP-1105 has been quantified across various receptor subunit compositions using different expression systems. The half-maximal inhibitory concentration (IC50) values are summarized below.

Receptor SubunitExpression SystemIC50 (µM)Reference
GluN1/GluN2DXenopus laevis oocytes2.7[1][2][3]
GluN1/GluN2CXenopus laevis oocytes7.0 - 8.5[2][4]
GluN1/GluN2BXenopus laevis oocytes121
GluA1 (AMPAR)Xenopus laevis oocytes198
GluN1/GluN2AXenopus laevis oocytes206[1]
GluK2 (Kainate R)Xenopus laevis oocytes153

Note: Lower IC50 values indicate higher potency.

DQP-1105 exhibits over 50-fold selectivity for GluN2D- and GluN2C-containing receptors compared to GluN2A- and GluN2B-containing receptors[1][5][6][7][8].

Mechanism of Action

DQP-1105 functions as a noncompetitive antagonist, meaning its inhibitory effect is not overcome by increasing the concentration of the receptor agonists, glutamate or glycine[1][5][6]. Its action is also voltage-independent[1][5][6]. The binding site for DQP-1105 has been identified in the lower, membrane-proximal portion of the GluN2 agonist-binding domain[1][5][7]. A key aspect of its mechanism is its dependence on glutamate binding; the affinity of DQP-1105 for the receptor increases after the receptor has bound glutamate[4][9]. This suggests that DQP-1105 preferentially modulates active NMDA receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of DQP-1105.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is a cornerstone for characterizing the activity of ion channel modulators like DQP-1105 on specific receptor subtypes.

Objective: To determine the IC50 values of DQP-1105 for different NMDA receptor subunit combinations.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and prepared for cRNA injection.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1a and GluN2D).

  • Incubation: Injected oocytes are incubated to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a recording solution.

    • The oocyte is impaled with two electrodes for voltage clamping.

    • A baseline current is established in the presence of agonists (e.g., glutamate and glycine).

    • DQP-1105 is co-applied with the agonists at varying concentrations.

    • The resulting current inhibition is measured to determine the IC50 value.

Workflow Diagram:

G cluster_prep Oocyte Preparation and Injection cluster_record Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Xenopus Oocytes Inject Inject GluN1/GluN2 cRNA Harvest->Inject Incubate Incubate for Receptor Expression Inject->Incubate Clamp Two-Electrode Voltage Clamp Incubate->Clamp Agonist Apply Glutamate + Glycine Clamp->Agonist DQP Co-apply DQP-1105 Agonist->DQP Measure Measure Current Inhibition DQP->Measure IC50 Calculate IC50 Measure->IC50 caption Workflow for TEVC Electrophysiology.

Caption: Workflow for TEVC Electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This method provides a more direct assessment of DQP-1105's effects on mammalian cells expressing specific NMDA receptor subtypes.

Objective: To confirm the selectivity of DQP-1105 in a mammalian expression system and to study the kinetics of inhibition.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired GluN1 and GluN2 subunits.

  • Patch-Clamp Recording:

    • A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).

    • The cell membrane is ruptured to allow for whole-cell voltage-clamp recording.

    • Currents are evoked by the rapid application of agonists (glutamate and glycine).

    • DQP-1105 is co-applied with the agonists to measure the extent and time course of inhibition.

Logical Relationship Diagram:

G cluster_cell_prep Cell Preparation cluster_recording_protocol Recording Protocol Culture Culture HEK293 Cells Transfect Transfect with GluN1/GluN2 Plasmids Culture->Transfect Patch Whole-Cell Patch Clamp Transfect->Patch Evoke Evoke Current with Glutamate + Glycine Patch->Evoke Apply_DQP Apply DQP-1105 Evoke->Apply_DQP Record Record Inhibited Current Apply_DQP->Record caption HEK293 Cell Patch-Clamp Protocol.

Caption: HEK293 Cell Patch-Clamp Protocol.

Signaling Pathways of GluN2C and GluN2D Subunits

While the downstream signaling cascades of GluN2A and GluN2B are well-characterized, those specific to GluN2C and GluN2D are less understood. However, their distinct expression patterns and biophysical properties suggest unique roles. GluN2C is predominantly expressed in the cerebellum, while GluN2D is found in the midbrain and during early development[10]. These subunits are known to have a higher affinity for glutamate and show less voltage-dependent magnesium block, suggesting they can be activated by lower levels of glutamate[11].

There is evidence to suggest that GluN2D, similar to GluN2B, may couple to pro-death signaling pathways, potentially contributing to excitotoxicity in regions where it is expressed[10].

Conceptual Signaling Pathway:

G Glutamate Glutamate NMDA_R GluN1/GluN2C/D Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx DQP1105 DQP-1105 This compound->NMDA_R Downstream Downstream Signaling (e.g., Excitotoxicity Pathways) Ca_Influx->Downstream caption Modulation of GluN2C/D Signaling.

Caption: Modulation of GluN2C/D Signaling.

Conclusion

DQP-1105 is a valuable pharmacological tool for the study of NMDA receptors containing GluN2C and GluN2D subunits. Its high selectivity allows for the targeted investigation of the physiological and pathological roles of these specific receptor subtypes. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further research into the downstream signaling pathways of GluN2C and GluN2D will be crucial for fully understanding the therapeutic potential of modulators like DQP-1105.

References

The Discovery and Initial Characterization of DQP-1105: A Selective NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105 is a pioneering small molecule that has emerged from dedicated research efforts as a potent and selective, noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. This document provides a comprehensive technical overview of the discovery and initial characterization of DQP-1105, detailing its mechanism of action, pharmacological profile, and preclinical efficacy. Key experimental protocols are described, and quantitative data are presented in a structured format to facilitate understanding and further research in the field of neuropharmacology and therapeutic development for neurological disorders.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) imparts distinct pharmacological and biophysical properties to the NMDA receptor complex, influencing its physiological and pathophysiological roles. Dysregulation of NMDA receptor function, particularly involving specific GluN2 subunits, has been implicated in a range of neurological and psychiatric disorders, including epilepsy, schizophrenia, and movement disorders.

The development of subtype-selective NMDA receptor modulators presents a promising therapeutic strategy to normalize neuronal excitability without the widespread adverse effects associated with non-selective NMDA receptor antagonists. DQP-1105 was identified through structure-activity relationship (SAR) studies as a lead compound with significant selectivity for GluN2C- and GluN2D-containing NMDA receptors.[1][2] This whitepaper will delve into the foundational studies that have characterized DQP-1105 as a valuable research tool and a potential therapeutic lead.

Discovery and Chemical Profile

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, was developed through medicinal chemistry efforts aimed at identifying selective modulators of NMDA receptors.[3]

Table 1: Chemical and Physical Properties of DQP-1105

PropertyValue
Molecular FormulaC₂₉H₂₄BrN₃O₄
Molecular Weight558.42 g/mol [4]
CAS Number380560-89-4[4]
SolubilitySoluble to 100 mM in DMSO[4]
Purity≥97%[4]
StorageStore at -20°C[4]

Pharmacological Characterization

Mechanism of Action

DQP-1105 acts as a noncompetitive negative allosteric modulator (NAM) of NMDA receptors.[3][5] This means it does not compete with the binding of the primary agonists, glutamate and glycine. Instead, it binds to a distinct allosteric site on the receptor complex to modulate its function.[3] Key characteristics of its mechanism include:

  • Voltage-Independence: The inhibitory effect of DQP-1105 is not dependent on the membrane potential.[3][5]

  • Glutamate-Dependent Inhibition: The binding and inhibitory potency of DQP-1105 are enhanced in the presence of glutamate, but not glycine.[2][6] This suggests that the conformational changes induced by glutamate binding increase the affinity of DQP-1105 for its allosteric site.

  • Inhibition of Channel Gating: Single-channel recording studies have shown that DQP-1105 reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance.[3] This indicates that DQP-1105 likely inhibits a pre-gating step in the receptor activation process.[3]

Subunit Selectivity

A critical feature of DQP-1105 is its selectivity for NMDA receptors containing the GluN2C and GluN2D subunits. Electrophysiological studies have consistently demonstrated that DQP-1105 is significantly more potent at inhibiting GluN2C- and GluN2D-containing receptors compared to those containing GluN2A or GluN2B subunits.[5][7]

Table 2: Inhibitory Potency (IC₅₀) of DQP-1105 at Various Recombinant NMDA and other Glutamate Receptors

Receptor Subunit CompositionIC₅₀ (µM)Reference
GluN1/GluN2A206[4]
GluN1/GluN2B121[4]
GluN1/GluN2C7.0 - 8.5[4][7]
GluN1/GluN2D2.7[4][7]
GluA1 (AMPA)>100[5]
GluK2 (Kainate)153[4]

The selectivity of DQP-1105 is attributed to specific amino acid residues located in the lower lobe of the GluN2 agonist-binding domain.[3]

Preclinical Efficacy in a Model of Epilepsy

The therapeutic potential of DQP-1105 has been investigated in a murine model of Tuberous Sclerosis Complex (TSC), a genetic disorder that often leads to severe epilepsy. Specifically, heterozygous Tsc1 (Tsc1+/-) mice, which exhibit spontaneous seizures, were used to evaluate the in vivo effects of DQP-1105.[1][6]

Intraperitoneal administration of DQP-1105 at a dose of 28 mg/kg was shown to significantly diminish the seizure burden in these mice.[1][6] This finding provides preclinical proof-of-concept for the potential utility of selective GluN2C/D antagonists in the treatment of certain forms of epilepsy.

Experimental Protocols

Electrophysiological Recordings in Xenopus laevis Oocytes

This technique is a robust system for expressing specific recombinant ion channels and characterizing their pharmacology.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, GluN2C, or GluN2D).

  • Two-Electrode Voltage Clamp (TEVC): After 24-72 hours of incubation to allow for protein expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped, typically at -40 mV to -60 mV.

  • Drug Application: A baseline current is established by applying a solution containing glutamate and glycine. DQP-1105 is then co-applied with the agonists at varying concentrations to determine its inhibitory effect.

  • Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC₅₀ value.

Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

This method allows for the study of ion channel function in a mammalian cell line with greater control over the intracellular environment.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.

  • Patch-Clamp Recording: A glass micropipette filled with an internal recording solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped, typically at -60 mV.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl₂, 0.01 EDTA, pH 7.4.

    • Internal Solution (in mM): 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, 10 HEPES, pH 7.35.

  • Drug Application: Agonists and DQP-1105 are rapidly applied to the cell using a perfusion system.

  • Data Analysis: The inhibition of the agonist-evoked current by DQP-1105 is measured and analyzed to determine the IC₅₀.

In Vivo Epilepsy Model: Tsc1+/- Mice

This model recapitulates key features of tuberous sclerosis-associated epilepsy.

  • Animal Model: Heterozygous Tsc1 (Tsc1+/-) mice are used. These mice develop spontaneous seizures.

  • Drug Administration: DQP-1105 is dissolved in a suitable vehicle and administered via intraperitoneal (IP) injection at a dose of 28 mg/kg.[6]

  • Seizure Monitoring: Seizure activity is monitored through continuous video-electroencephalography (EEG) recording. Electrodes are surgically implanted on the skull of the mice.

  • Quantification of Seizure Burden: The primary endpoint is the reduction in seizure frequency and/or duration. Seizure burden can be quantified as the total time spent in a seizure state over a defined recording period.

Visualizations

Signaling Pathway and Mechanism of Action

DQP1105_Mechanism cluster_NMDA_Receptor NMDA Receptor GluN1 GluN1 GluN2CD GluN2C/D IonChannel Ion Channel (Closed) GluN2CD->IonChannel Conformational Change Ca_Influx Ca²⁺ Influx (Blocked) IonChannel->Ca_Influx Inhibition of Channel Opening Glutamate Glutamate Glutamate->GluN2CD Binds DQP1105 DQP-1105 This compound->GluN2CD Binds to Allosteric Site

Caption: Mechanism of DQP-1105 action on GluN2C/D-containing NMDA receptors.

Experimental Workflow for In Vitro Characterization

DQP1105_In_Vitro_Workflow start Start: Synthesize DQP-1105 tevc Two-Electrode Voltage Clamp (Xenopus Oocytes) start->tevc patch_clamp Whole-Cell Patch Clamp (HEK293 Cells) start->patch_clamp ic50 Determine IC₅₀ for NMDA Receptor Subtypes tevc->ic50 patch_clamp->ic50 selectivity Assess Subunit Selectivity Profile ic50->selectivity mechanism Elucidate Mechanism (Voltage & Agonist Dependence) selectivity->mechanism end End: Characterized Selective NAM mechanism->end

Caption: Workflow for the in vitro pharmacological characterization of DQP-1105.

Conclusion and Future Directions

The discovery and initial characterization of DQP-1105 have established it as a valuable pharmacological tool for investigating the roles of GluN2C- and GluN2D-containing NMDA receptors in health and disease. Its selective inhibitory profile and demonstrated in vivo efficacy in a model of epilepsy highlight its potential as a lead compound for the development of novel therapeutics.

Future research should focus on a more comprehensive preclinical evaluation of DQP-1105, including pharmacokinetic and toxicological studies. Further optimization of the DQP-1105 scaffold could lead to the development of analogs with improved potency, selectivity, and drug-like properties. The exploration of DQP-1105 and related compounds in other neurological disorders where GluN2C/D subunit dysfunction is implicated is also a promising avenue for future investigation. This foundational work on DQP-1105 paves the way for a new generation of targeted therapies for complex brain disorders.

References

DQP-1105: A Noncompetitive Antagonist of NMDA Receptors with Subunit Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DQP-1105, chemically identified as 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This document provides a comprehensive overview of the pharmacological profile of DQP-1105, detailing its mechanism of action, subunit selectivity, and the experimental methodologies used for its characterization. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Introduction to DQP-1105 and NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in mediating excitatory neurotransmission in the central nervous system.[2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits.[4] The GluN2 subunit has four different isoforms (GluN2A, GluN2B, GluN2C, and GluN2D), which exhibit distinct spatial and temporal expression patterns and confer unique pharmacological and biophysical properties to the receptor complex.[4]

DQP-1105 has emerged as a valuable pharmacological tool due to its selective inhibition of NMDA receptors containing GluN2C and GluN2D subunits.[1][2][3][5] Its noncompetitive mechanism of action offers a distinct advantage over competitive antagonists, potentially leading to a better therapeutic window and reduced side effects.

Mechanism of Action

DQP-1105 acts as a noncompetitive antagonist of the NMDA receptor.[1][2][3][5] This is substantiated by the following key findings:

  • Voltage-Independent Inhibition: The inhibitory action of DQP-1105 is not dependent on the transmembrane voltage.[1][2][3]

  • Insurmountable Blockade: The inhibition by DQP-1105 cannot be overcome by increasing the concentrations of the co-agonists, glutamate and glycine.[1][2][3]

  • Allosteric Modulation: DQP-1105 is a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the agonist binding site.[6] Its inhibitory effect is more potent in the presence of glutamate.[6]

  • Gating Inhibition: Single-channel recording studies have revealed that DQP-1105 inhibits a pregating step in the receptor activation process.[1][2] It does so without significantly altering the mean open time or the single-channel conductance, suggesting it does not block the ion channel pore directly but rather prevents the channel from opening effectively.[1][2]

The binding site for DQP-1105 has been localized to a novel site in the lower, membrane-proximal portion of the agonist-binding domain of the GluN2 subunit.[1][3] Two key amino acid residues in the lower lobe of the GluN2 agonist binding domain have been identified as crucial for the selectivity of DQP-1105.[1][2]

Quantitative Pharmacological Data

The inhibitory potency of DQP-1105 has been quantified against various NMDA and other glutamate receptor subtypes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Receptor SubtypeIC50 (μM)
GluN1/GluN2D2.7[5][7]
GluN1/GluN2C7.0[5], 8.5[7]
GluN1/GluN2B121[7]
GluK2 (Kainate Receptor)153[7]
GluA1 (AMPA Receptor)198[7]
GluN1/GluN2A206[7]

Table 1: Inhibitory Potency (IC50) of DQP-1105 at various recombinant glutamate receptor subtypes.

As the data indicates, DQP-1105 exhibits at least a 50-fold selectivity for GluN2C- and GluN2D-containing NMDA receptors over other NMDA receptor subtypes and other ionotropic glutamate receptors.[1][2][3][5]

Experimental Protocols

The characterization of DQP-1105's pharmacological properties has been achieved through various key experiments, primarily electrophysiological recordings.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This technique is a robust method for expressing and characterizing recombinant ion channels.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and the other to inject current (current electrode).

    • The membrane potential is clamped at a holding potential (e.g., -40 mV).

    • NMDA receptor-mediated currents are evoked by the application of the co-agonists glutamate and glycine.

    • DQP-1105 is co-applied with the agonists at varying concentrations to determine its inhibitory effect.

    • Concentration-response curves are generated to calculate the IC50 values.

Whole-Cell Voltage-Clamp Recordings in HEK293 Cells

This method allows for the study of ion channel function in a mammalian cell line, providing a more physiologically relevant system.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNA for the NMDA receptor subunits.

  • Electrophysiological Recording:

    • A transfected cell is identified for recording.

    • A glass micropipette filled with an internal solution is brought into contact with the cell membrane.

    • Suction is applied to rupture the cell membrane, establishing a "whole-cell" configuration where the micropipette is in direct electrical contact with the cell's interior.

    • The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).

    • Agonists (glutamate and glycine) are rapidly applied to the cell to elicit NMDA receptor currents.

    • DQP-1105 is co-applied with the agonists to assess its inhibitory activity.

    • Data is collected and analyzed to determine the extent of inhibition.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by the antagonism of NMDA receptors by DQP-1105.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activation DQP1105 DQP-1105 This compound->NMDA_R Noncompetitive Antagonism Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Prep Cell Preparation (Oocyte Injection or HEK Cell Transfection) Receptor_Expression NMDA Receptor Expression Cell_Prep->Receptor_Expression Setup_Rig Setup Electrophysiology Rig Receptor_Expression->Setup_Rig Obtain_Recording Obtain Whole-Cell or TEVC Recording Setup_Rig->Obtain_Recording Apply_Agonists Apply Agonists (Glutamate + Glycine) Obtain_Recording->Apply_Agonists Record_Control Record Control Current Apply_Agonists->Record_Control Apply_this compound Co-apply DQP-1105 with Agonists Record_Control->Apply_this compound Record_Inhibited Record Inhibited Current Apply_this compound->Record_Inhibited Measure_Current Measure Current Amplitudes Record_Inhibited->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Concentration_Response Generate Concentration- Response Curve Calculate_Inhibition->Concentration_Response Determine_IC50 Determine IC50 Value Concentration_Response->Determine_IC50

References

In Vitro Pharmacological Profile of DQP-1105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacology of DQP-1105, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource on the compound's mechanism of action, potency, selectivity, and the experimental protocols used for its characterization.

Introduction to DQP-1105

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective noncompetitive antagonist of the NMDA receptor.[1][2] Its primary mechanism of action is through negative allosteric modulation, meaning it binds to a site on the receptor distinct from the agonist binding site to inhibit receptor function.[3] Notably, DQP-1105 exhibits significant selectivity for NMDA receptors incorporating the GluN2C and GluN2D subunits.[1][4][5]

Quantitative Pharmacology: Potency and Selectivity

The inhibitory activity of DQP-1105 has been quantified across various NMDA receptor subtypes, demonstrating its preference for GluN2C and GluN2D-containing receptors. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

Receptor SubtypeIC₅₀ (μM)Cell SystemReference
GluN1/GluN2A 206Xenopus oocytes[5]
GluN1/GluN2B 121Xenopus oocytes[5]
GluN1/GluN2C 7.0 - 8.5Xenopus oocytes[4][5]
GluN1/GluN2D 2.7Xenopus oocytes[4][5]

DQP-1105 displays over 50-fold selectivity for GluN2C- and GluN2D-containing receptors compared to those containing GluN2A or GluN2B subunits.[1][5] The inhibition by DQP-1105 is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine, which is consistent with a noncompetitive mechanism of action.[1][2]

Mechanism of Action

DQP-1105 functions as a negative allosteric modulator of the NMDA receptor. Its binding is dependent on the presence of glutamate, indicating that the binding affinity of DQP-1105 for the receptor increases after glutamate is bound.[6][7] This results in a reduction in the frequency of channel opening without significantly affecting the mean open time or single-channel conductance.[1][2] This suggests that DQP-1105 stabilizes a non-conducting state of the receptor.

It is important to note that NMDA receptors are ligand-gated ion channels, not G protein-coupled receptors (GPCRs). Therefore, assays typically used to characterize GPCR signaling, such as G protein activation or β-arrestin recruitment assays, are not directly applicable to the primary mechanism of action of DQP-1105.

Signaling Pathways

The primary signaling event following the activation of NMDA receptors is the influx of calcium ions (Ca²⁺).[8] By inhibiting the NMDA receptor, DQP-1105 reduces this influx of Ca²⁺. Downstream signaling cascades that are typically activated by NMDA receptor-mediated Ca²⁺ entry would consequently be attenuated by DQP-1105. While NMDA receptor activation has been shown to indirectly influence cyclic AMP (cAMP) levels in some neuronal systems, the direct interaction of DQP-1105 is with the ion channel itself and not with the adenylyl cyclase enzyme.[6]

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 Ion Channel GluN2C/D Glutamate->NMDAR:GluN2 Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds Ca_ion Ca²⁺ NMDAR:channel->Ca_ion Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream_Signaling Activates DQP1105 DQP-1105 This compound->NMDAR Inhibits (NAM)

DQP-1105 inhibits NMDA receptor-mediated calcium influx.

Experimental Protocols

The in vitro characterization of DQP-1105 pharmacology predominantly relies on electrophysiological techniques to measure ion channel function.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the activity of ion channels expressed in the membrane of Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2C or GluN2D).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a recording solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • Agonists (glutamate and glycine) are applied to activate the NMDA receptors, and the resulting current is measured.

    • DQP-1105 is co-applied with the agonists at varying concentrations to determine its inhibitory effect and calculate the IC₅₀.

TEVC_Workflow A Harvest Xenopus Oocytes B Inject NMDA Receptor cRNA A->B C Incubate for Receptor Expression B->C D Place Oocyte in Recording Chamber C->D E Impale with Two Microelectrodes D->E F Voltage Clamp the Membrane E->F G Apply Agonists (Glutamate + Glycine) F->G H Apply DQP-1105 + Agonists F->H I Record Ion Current G->I H->I J Analyze Data (IC₅₀) I->J

Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for the recording of ion channel activity in cultured mammalian cells, such as Human Embryonic Kidney (HEK293) cells, which are transiently or stably expressing the NMDA receptor subunits of interest.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids containing the cDNA for the NMDA receptor subunits.

  • Cell Plating: Transfected cells are plated onto coverslips for recording.

  • Electrophysiological Recording:

    • A coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single cell.

    • The membrane patch is then ruptured to gain "whole-cell" access, allowing control of the membrane potential.

    • The cell is voltage-clamped at a specific holding potential.

    • A fast perfusion system is used to apply agonists and DQP-1105 to the cell.

    • The resulting currents are recorded and analyzed to determine the effect of DQP-1105 on receptor function.

Patch_Clamp_Workflow A Culture & Transfect HEK293 Cells B Plate Cells on Coverslips A->B C Place Coverslip in Recording Chamber B->C D Form Gigaseal with Micropipette C->D E Rupture Membrane (Whole-Cell) D->E F Voltage Clamp the Cell E->F G Apply Agonists via Fast Perfusion F->G H Apply DQP-1105 + Agonists F->H I Record Current Response G->I H->I J Data Analysis I->J

References

DQP1105 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DQP1105, a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Compound Information

ParameterValueReference
CAS Number 380560-89-4[1][2][3][4][5][6][7]
Molecular Weight 558.42 g/mol [3][4][6][7]
Molecular Formula C₂₉H₂₄BrN₃O₄[5][6][7]
Synonyms KB-272091[2]
Purity ≥97%[6][7]

Mechanism of Action

This compound functions as a negative allosteric modulator of the NMDA receptor, exhibiting significant selectivity for receptors containing the GluN2C and GluN2D subunits.[2][8] It exerts its inhibitory effects by blocking a conformational change that is essential for the channel to open.[1] This action is non-competitive with respect to the co-agonists glutamate and glycine.[1]

DQP1105_Mechanism_of_Action cluster_receptor NMDA Receptor receptor GluN1 GluN2C/D channel_open Channel Open receptor->channel_open Conformational Change glutamate Glutamate glutamate->receptor:gln2 Binds glycine Glycine glycine->receptor:gln1 Binds This compound This compound This compound->receptor Allosteric Binding channel_closed Channel Closed This compound->channel_closed Prevents Opening

Mechanism of this compound action on NMDA receptors.

Potency and Selectivity

This compound demonstrates a more than 50-fold selectivity for GluN2D- and GluN2C-containing receptors over those containing GluN2A, GluN2B, GluA1, or GluK2 subunits.[3][7] The half-maximal inhibitory concentrations (IC₅₀) are detailed in the table below.

Receptor SubunitIC₅₀ (µM)Reference
GluN2D 2.7[3][5][7]
GluN2C 7.0 - 8.5[3][5][7]
GluN2B 121[5][7]
GluK2 153[7]
GluA1 198[5]
GluN2A 206[5][7]

Experimental Protocols

The following is a summary of the methodologies used to characterize this compound, based on published research.[8]

Recombinant Receptor Expression
  • Systems: Xenopus laevis oocytes and Human Embryonic Kidney 293 (HEK293) cells were utilized for the expression of recombinant NMDA receptors.

  • Molecular Biology: cDNAs encoding for rat wild-type NMDA receptor subunits (GluN1-1a, GluN2A, GluN2B, GluN2C, and GluN2D) were used for expression.

Electrophysiological Recordings
  • Technique: Two-electrode voltage-clamp recordings were performed on Xenopus oocytes to measure glutamate-induced currents.

  • Procedure for Oocytes:

    • Oocytes were co-injected with cRNAs for GluN1 and a GluN2 subunit.

    • Recordings were made 2-7 days post-injection.

    • Oocytes were perfused with a solution containing glutamate and glycine to elicit a response.

    • This compound was co-applied with the agonists to determine its inhibitory effect and calculate the IC₅₀ values.

  • Procedure for HEK293 Cells:

    • HEK293 cells were transiently transfected with the appropriate NMDA receptor subunit cDNAs.

    • Whole-cell patch-clamp recordings were conducted 24-48 hours after transfection.

    • A rapid solution exchange system was used to apply solutions containing glutamate, glycine, and varying concentrations of this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cDNA NMDA Subunit cDNAs (GluN1, GluN2x) Expression_System Expression System (Xenopus Oocytes or HEK293 Cells) cDNA->Expression_System Transfection/ Injection Recording Two-Electrode Voltage Clamp (Oocytes) or Whole-Cell Patch Clamp (HEK293) Expression_System->Recording Agonist_Application Apply Glutamate + Glycine Recording->Agonist_Application Measure Baseline Current Data_Analysis Calculate IC50 Values Recording->Data_Analysis DQP1105_Application Co-apply this compound Agonist_Application->DQP1105_Application DQP1105_Application->Recording Measure Inhibited Current

Workflow for electrophysiological characterization of this compound.

Solubility

  • DMSO: Soluble to 100 mM or >50 mg/mL.[5][7]

  • Aqueous Buffer: Maximum solubility in oocyte recording buffer with 0.1% DMSO is 27 µM after 1 hour. In phosphate-buffered saline without DMSO, the maximum solubility is 6.5 µM after 24 hours.[8]

References

The Role of GluN2C and GluN2D NMDA Receptor Subunits in Neurological Disorders: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, pharmacology, and neurology.

Abstract: N-methyl-D-aspartate receptors (NMDARs) are integral to excitatory synaptic transmission, plasticity, and neuronal development in the central nervous system (CNS).[1][2][3] The functional diversity of NMDARs is largely determined by the composition of their GluN2 subunits (A-D).[1][4] While the roles of GluN2A and GluN2B have been extensively studied, the unique contributions of the GluN2C and GluN2D subunits are emerging as critical in the pathophysiology of various neurological and psychiatric disorders. These subunits confer distinct biophysical and pharmacological properties to the receptor, including high agonist affinity and reduced magnesium block, and exhibit specific temporal and spatial expression patterns.[5][6][7][8] This technical guide provides an in-depth examination of the structure, function, and distribution of GluN2C/D-containing NMDARs. It consolidates current research on their involvement in disorders such as schizophrenia, Parkinson's disease, and epilepsy, and details the experimental protocols used to elucidate their function. Furthermore, this guide summarizes the landscape of selective pharmacological modulators, offering a resource for researchers and drug development professionals aiming to target these unique receptor subtypes for therapeutic intervention.

Introduction to GluN2C/D-Containing NMDA Receptors

N-methyl-D-aspartate receptors (NMDARs) are heterotetrameric ion channels typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits.[9][10] The specific GluN2 subunit incorporated (GluN2A, GluN2B, GluN2C, or GluN2D) dictates the receptor's fundamental properties, including agonist potency, deactivation kinetics, channel conductance, and modulation by endogenous and exogenous compounds.[4][11]

The GluN2C and GluN2D subunits, while less ubiquitously expressed than GluN2A and GluN2B, possess unique characteristics that position them as key players in specific neural circuits and disease states.[6] Their distinct expression profiles and biophysical properties suggest that pharmacological agents selectively targeting these subunits could offer more precise therapeutic interventions with potentially fewer side effects compared to broad-spectrum NMDAR modulators.[12][13] This guide will explore the core aspects of GluN2C/D receptor function and their implications for neurological disorders.

Biophysical and Pharmacological Properties

Receptors incorporating GluN2C or GluN2D subunits exhibit several distinguishing features compared to their GluN2A/B-containing counterparts. These properties allow them to be activated under conditions of low-level, persistent glutamate, such as that found in the extrasynaptic space, and to contribute to tonic currents that modulate neuronal excitability.[5][14]

Key Properties of GluN2C/D-Containing NMDARs:

  • High Agonist Affinity: Both glutamate and the co-agonist glycine show higher potency at GluN2C/D-containing receptors.[5][7][15] This allows the receptors to respond to low or ambient concentrations of glutamate.[14]

  • Reduced Magnesium (Mg²⁺) Block: These receptors are less sensitive to the voltage-dependent channel block by extracellular Mg²⁺.[5][6][10][11] This property enables them to conduct ionic current even at or near the resting membrane potential, a feature that is unusual for other NMDAR subtypes.[16][17]

  • Slow Deactivation Kinetics: GluN2D-containing receptors, in particular, have the slowest deactivation rate of all GluN2 subtypes, which prolongs the synaptic response and enhances temporal summation of inputs.[8][15][16]

  • Lower Channel Conductance and Ca²⁺ Permeability: Compared to GluN2A/B, the GluN2C/D subtypes exhibit lower single-channel conductance and reduced permeability to calcium ions (Ca²⁺).[11][12]

These unique properties are summarized in the table below.

PropertyGluN2A/B ReceptorsGluN2C/D ReceptorsSignificance
Glutamate Potency LowerHigher (5-6x for GluN2D)[15]Activation by low/ambient glutamate concentrations.
Mg²⁺ Block Strong, voltage-dependentWeak, less voltage-dependent[10][15]Allows for receptor activity at resting membrane potentials.[6][16]
Deactivation Kinetics Fast (GluN2A) to Moderate (GluN2B)Slow to Very Slow (GluN2D is ~100x slower than GluN2A)[15]Prolongs synaptic currents and promotes temporal summation.[16]
Ca²⁺ Permeability HighLower[11][12][15]Modulates downstream Ca²⁺-dependent signaling pathways.
Single-Channel Conductance HighLow[11][12]Influences the magnitude of ionic flux per channel opening.

Distribution in the Central Nervous System

The expression of GluN2C and GluN2D subunits is highly regulated, both developmentally and regionally, which contrasts with the more widespread distribution of GluN2A and GluN2B.

  • Developmental Expression: GluN2D is widely expressed early in neurodevelopment, particularly during embryogenesis and the first postnatal weeks, after which its expression diminishes and becomes more localized.[1][14][15][18] GluN2C expression generally appears later in development.[19]

  • Regional and Cellular Expression: In the adult brain, GluN2C is prominently expressed in the cerebellum, thalamus, and olfactory bulb.[4][19][20] GluN2D is found in the midbrain (including the substantia nigra), diencephalon, and brain stem, as well as in specific interneuron populations in the cortex and hippocampus.[1][4][15][18]

A notable finding is the distinct cellular localization of these subunits in the forebrain. In regions like the cerebral cortex and hippocampus, GluN2D mRNA is primarily found in GABAergic interneurons, particularly parvalbumin (PV)-containing interneurons, while GluN2C mRNA is predominantly expressed in glial cells, specifically astrocytes.[15][18][20][21][22] This cell-type-specific expression is critical for their function in regulating network activity and gliotransmission.

Brain RegionPredominant Cell Type(s) Expressing GluN2CPredominant Cell Type(s) Expressing GluN2D
Cerebral Cortex Astrocytes[20][21][22]Parvalbumin-positive (PV) Interneurons[15][18][20]
Hippocampus Astrocytes[20]GABAergic Interneurons[14][23]
Thalamus Neurons[20][21]Neurons[20][21]
Cerebellum Granule Cells[19]Stellate and Golgi Cells[23]
Substantia Nigra Low / Not prominentDopaminergic Neurons[15][23]
Globus Pallidus Parvalbumin-positive (PV) Neurons[7]Parvalbumin-positive (PV) Neurons[7]

Role in Neurological and Psychiatric Disorders

The unique properties and restricted distribution of GluN2C/D receptors implicate them in the pathophysiology of several CNS disorders where circuit function is disrupted.

Schizophrenia

The NMDAR hypofunction hypothesis is a leading theory for the pathophysiology of schizophrenia.[10] Evidence suggests that GluN2C and GluN2D subunits are particularly relevant to this hypothesis.

  • Mechanism: NMDAR antagonists like ketamine and phencyclidine (PCP) can induce psychosis-like symptoms in healthy individuals.[15] Studies suggest these effects may be preferentially mediated through the blockade of GluN2C and GluN2D-containing receptors.[15][24] For instance, at concentrations that produce psychotogenic effects, ketamine substantially blocks GluN2C-containing receptors while having a lesser effect on GluN2A/B subtypes.[24] The enrichment of GluN2D in PV-interneurons, a cell type implicated in schizophrenia-related cognitive deficits, further supports its role.[15] Hypofunction of GluN2D on these interneurons could lead to disinhibition of pyramidal neurons, causing aberrant cortical excitation and abnormal network oscillations.[15]

  • Animal Model Evidence: Genetic deletion of the GluN2D subunit in mice blunts the hyperlocomotor effects induced by NMDAR antagonists.[11][15] Furthermore, positive allosteric modulators (PAMs) selective for GluN2C/D, such as CIQ, have been shown to reverse deficits in prepulse inhibition (PPI) and working memory in animal models of schizophrenia.[10][25][26] This reversal by CIQ is dependent on the presence of the GluN2C subunit.[25]

Parkinson's Disease (PD)

Dysfunction in the basal ganglia motor circuit is the hallmark of Parkinson's disease. GluN2C and GluN2D subunits are expressed in key nuclei of this circuit, including the subthalamic nucleus (STN), substantia nigra, and globus pallidus externa (GPe), making them potential targets for therapeutic intervention.[6][7][23]

  • Mechanism: In PD models, there is evidence of altered NMDAR function. Fast-spiking neurons in the GPe, which are crucial for motor control, express functional GluN2C and GluN2D subunits.[7] Facilitating the function of these receptors can increase the firing of these neurons.[7]

  • Animal Model Evidence: In a mouse model of PD, local infusion of D-cycloserine (DCS), a glycine-site agonist with higher efficacy at GluN2C-containing receptors, into the GPe improved motor function.[7][11] This effect was dependent on the GluN2C subunit.[7] These findings suggest that positive modulation of GluN2C/D receptors in the GPe could be a viable strategy to alleviate motor symptoms in PD.[7]

Epilepsy and Neurodevelopmental Disorders

Given the widespread expression of GluN2D during early brain development, mutations in the corresponding gene (GRIN2D) have been linked to severe pediatric neurological disorders.

  • Mechanism: Genetic variants in GRIN2D have been identified in patients with developmental and epileptic encephalopathy (DEE), a group of severe early-onset neurological diseases.[23] These mutations can lead to either gain- or loss-of-function of the receptor, disrupting normal neurodevelopment and leading to seizures and intellectual disability.[23] The tonic activation of GluN2C/D receptors by ambient glutamate during early postnatal weeks is also critical for the proper maturation of cortical interneurons; disruption of this signaling can lead to cortical network hyperexcitability.[14]

  • Clinical and Preclinical Evidence: The link between GRIN2D mutations and DEE highlights the critical role of this subunit in establishing proper circuit function.[23] In animal models, the absence of GluN2C/D signaling during a critical developmental window disrupts the formation of inhibitory synapses, providing a potential mechanism for epileptogenesis.[14]

Signaling Pathways and Logic Diagrams

The activation of GluN2C/D-containing NMDARs initiates downstream signaling cascades, although they are generally less coupled to excitotoxicity pathways compared to GluN2B. Their activation by ambient glutamate can provide a tonic depolarizing influence, modulating neuronal excitability and maturation.

Diagram 1: Generalized GluN2C/D Signaling

GluN2D_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMDAR GluN1 Ion Channel GluN2C/D Ca Ca²⁺ Influx NMDAR:port->Ca  Tonic Current (low Mg²⁺ block) Glutamate Ambient Glutamate Glutamate->NMDAR:GluN2CD Glycine Glycine/ D-Serine Glycine->NMDAR:GluN1 Modulation Modulation of Neuronal Excitability & Maturation Ca->Modulation Ephys_Workflow start Animal Perfusion & Brain Extraction slice Vibratome Slicing (e.g., 300 µm) start->slice recover Slice Recovery (1 hr in ACSF) slice->recover record Transfer to Recording Chamber (Perfused with ACSF) recover->record patch Whole-Cell Patch Clamp (Voltage-Clamp at +40 mV) record->patch isolate Isolate NMDAR Currents (Apply CNQX & Picrotoxin) patch->isolate baseline Record Baseline Evoked EPSCs isolate->baseline drug Bath Apply GluN2C/D Modulator (e.g., DQP-1105) baseline->drug measure Measure Change in EPSC Amplitude/Kinetics drug->measure analyze Data Analysis & Statistics measure->analyze PPI_Workflow drug_admin 1. Drug Administration (e.g., CIQ then MK-801) acclimate_room 2. Habituate to Room (1 hour) drug_admin->acclimate_room acclimate_chamber 3. Acclimate in Chamber (5 min with background noise) acclimate_room->acclimate_chamber session 4. Run Test Session (Randomized trials) acclimate_chamber->session calc 5. Calculate % PPI for each subject session->calc stats 6. Statistical Analysis (ANOVA) calc->stats

References

Methodological & Application

Application Notes and Protocols: DQP1105 for In Vitro Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DQP1105 is a potent and selective noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] Its selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2C/D-containing NMDA receptors. These application notes provide detailed protocols for the use of this compound in in vitro electrophysiology experiments, including two-electrode voltage-clamp (TEVC) in Xenopus laevis oocytes and patch-clamp recordings in mammalian cell lines.

Mechanism of Action

This compound acts as a noncompetitive antagonist of NMDA receptors, meaning its inhibitory effect is not dependent on the concentration of the agonists glutamate or glycine.[1][2] The inhibition is also voltage-independent.[1][2] this compound is approximately 50-fold more selective for NMDA receptors containing GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits.[1][2] The binding of this compound is dependent on the glutamate-bound state of the receptor, suggesting it binds to a site that becomes accessible after agonist binding.[4] It inhibits channel gating without affecting the mean open time or single-channel conductance, suggesting it prevents the channel from opening.[1][2][5]

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound at NMDA Receptor Subtypes
Receptor Subunit CompositionExpression SystemElectrophysiology MethodIC50 (µM)Reference
GluN1/GluN2AXenopus laevis oocytesTwo-Electrode Voltage-Clamp>200[1]
GluN1/GluN2BXenopus laevis oocytesTwo-Electrode Voltage-Clamp>100[1]
GluN1/GluN2CXenopus laevis oocytesTwo-Electrode Voltage-Clamp7.0[3]
GluN1/GluN2DXenopus laevis oocytesTwo-Electrode Voltage-Clamp2.7[1][3]
GluN1/GluN2ABHK cellsFluorescence-based assay>33[1]
GluN1/GluN2BBHK cellsFluorescence-based assay>33[1]
GluN1/GluN2CBHK cellsFluorescence-based assay3.6[1]
GluN1/GluN2DBHK cellsFluorescence-based assay1.8[1]
GluN1/GluN2AHEK cellsWhole-Cell Patch-Clamp12 (dialyzed) / 54 (perforated)[1]
GluN1/GluN2DHEK cellsWhole-Cell Patch-Clamp3.2 (dialyzed) / 2.1 (perforated)[1]
Table 2: Effects of this compound on NMDA Receptor Currents
ParameterReceptor SubtypeConcentration of this compoundEffectReference
Steady-state currentGluN1/GluN2A30 µMAttenuated to 24 ± 6% of control[6]
Steady-state currentGluN1/GluN2D30 µMInhibited to 0.2 ± 0.1% of control[1]
Open probabilityGluN1/GluN2D3 µMDecreased to 43 ± 12% of control[5]
Open probabilityGluN1/GluN2D30 µMDecreased to 2.0 ± 0.6% of control[5]

Experimental Protocols

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

Objective: To determine the potency and selectivity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GluN1 and GluN2 subunits (A, B, C, or D)

  • Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES, pH 7.4)

  • Recording solution (in mM: 100 NaCl, 2.5 KCl, 0.3 BaCl2, 10 HEPES, pH 7.4)

  • Agonists: Glutamate and Glycine

  • Antagonist: this compound

  • TEVC setup (amplifier, digitizer, electrodes, perfusion system)

Procedure:

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with a mixture of GluN1 and GluN2 subunit cRNA (1:1 ratio, ~50 nL per oocyte).

    • Incubate oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (0.5-5 MΩ) filled with 3 M KCl.

    • Clamp the oocyte membrane potential at -40 mV.

    • Establish a stable baseline current.

  • Drug Application and Data Acquisition:

    • Apply a saturating concentration of glutamate (100 µM) and glycine (100 µM) to elicit a maximal current response.

    • To determine the IC50, co-apply varying concentrations of this compound with the agonists.

    • Wash the oocyte with recording solution between applications to allow for full recovery.

    • Record the current responses and measure the peak or steady-state current amplitude.

  • Data Analysis:

    • Normalize the current response in the presence of this compound to the control response (agonists alone).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the concentration-response curve with a Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Recordings in Mammalian Cells (HEK293 or similar)

Objective: To characterize the inhibitory effects of this compound on NMDA receptors expressed in a mammalian cell line.

Materials:

  • HEK293 cells

  • Plasmids for GluN1 and GluN2 subunits

  • Transfection reagent

  • Cell culture medium

  • External solution (in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 10 Glucose, 1 CaCl2, 0.5 MgCl2, pH 7.4)

  • Internal solution (in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

  • Agonists: Glutamate and Glycine

  • Antagonist: this compound

  • Patch-clamp setup (amplifier, digitizer, micromanipulator, perfusion system)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate medium.

    • Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for receptor expression.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with external solution.

    • Using a micromanipulator, approach a transfected cell with a borosilicate glass micropipette (3-5 MΩ) filled with internal solution.

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Rapidly perfuse the cell with a solution containing glutamate (100 µM) and glycine (100 µM) to evoke an inward current.

    • Co-apply different concentrations of this compound with the agonists to measure inhibition.

    • Record the current responses using appropriate software.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-response curve and determine the IC50 value as described in Protocol 1.

Mandatory Visualization

DQP1105_Mechanism_of_Action cluster_receptor NMDA Receptor cluster_agonists Agonists GluN1 GluN1 GluN2D GluN2D Glutamate Glutamate Glutamate->GluN2D Binds to agonist site ChannelGating Channel Gating Glutamate->ChannelGating Induces conformational change Glycine Glycine Glycine->GluN1 Binds to agonist site Glycine->ChannelGating Induces conformational change This compound This compound BindingSite Allosteric Binding Site This compound->BindingSite Binds to BindingSite->ChannelGating Prevents opening Inhibition Inhibition BindingSite->Inhibition Leads to IonFlux Ion Flux (Ca2+, Na+) ChannelGating->IonFlux Opens ion channel

Caption: Mechanism of action of this compound as a noncompetitive antagonist of the NMDA receptor.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis CellPrep Cell/Oocyte Preparation (Transfection/Injection) Setup Electrophysiology Setup (TEVC or Patch-Clamp) CellPrep->Setup SolutionPrep Solution Preparation (External, Internal, Agonists, this compound) SolutionPrep->Setup Recording Establish Baseline Recording Setup->Recording AgonistApp Apply Agonists (Glutamate + Glycine) Recording->AgonistApp AntagonistApp Co-apply this compound with Agonists AgonistApp->AntagonistApp DataAcq Data Acquisition AntagonistApp->DataAcq Normalization Normalize Current Response DataAcq->Normalization CurveFit Concentration-Response Curve Fitting Normalization->CurveFit IC50 Determine IC50 CurveFit->IC50

Caption: General workflow for in vitro electrophysiological characterization of this compound.

References

Application Notes and Protocols for DQP-1105 in Blocking GluN2D Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DQP-1105 is a potent and selective noncompetitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2D subunit.[1][2][3][4] It also exhibits high potency for GluN2C-containing receptors.[1][2][4] This selectivity, with over 50-fold preference for GluN2D/C over GluN2A and GluN2B subunits, makes DQP-1105 a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2D-containing NMDA receptors.[2][3][5] These application notes provide detailed protocols for utilizing DQP-1105 to block GluN2D receptors in various experimental paradigms.

Mechanism of Action

DQP-1105 acts as a noncompetitive antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonists glutamate or glycine.[2][3][6] Its action is voltage-independent.[1][2] A key feature of DQP-1105's mechanism is its glutamate-dependence; its affinity for the receptor increases upon glutamate binding.[1][7] This results in a time-dependent inhibition, where co-application with glutamate leads to a gradual relaxation to a steady-state level of inhibition.[1][7] DQP-1105 is thought to bind to a novel site in the lower lobe of the GluN2 agonist-binding domain, thereby inhibiting a pregating step without altering the channel's open time or conductance.[2][3]

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of DQP-1105 across different NMDA receptor subtypes and other related receptors, as determined in various expression systems.

Receptor SubtypeExpression SystemIC50 (μM)Reference
GluN1/GluN2D Xenopus oocytes2.7[1][2][4][5]
HEK cells (electrophysiology)3.2[2]
HEK cells (Ca2+ flux)Not explicitly stated, but potent[8]
GluN1/GluN2C Xenopus oocytes7.0 - 8.5[1][4][5]
GluN1/GluN2A Xenopus oocytes>200 (e.g., 206)[2][5][8]
HEK cells (electrophysiology)~12[2]
GluN1/GluN2B Xenopus oocytes>100 (e.g., 121)[5]
HEK cells (electrophysiology)Negligible inhibition[2]
GluA1 (AMPA) Xenopus oocytes198[5]
GluK2 (Kainate) Xenopus oocytes153[5]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in Heterologous Expression Systems

This protocol is designed for studying the effect of DQP-1105 on NMDA receptors expressed in non-neuronal cells like Xenopus oocytes or HEK cells.

1. Reagent Preparation:

  • DQP-1105 Stock Solution: Prepare a 100 mM stock solution of DQP-1105 in dimethyl sulfoxide (DMSO).[5][9] Store at -20°C.[5]

  • External Solution: Prepare an appropriate external recording solution for the cell type being used. For Xenopus oocytes, a standard solution is Barth's solution.[2] For HEK cells, a typical extracellular solution contains (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 1 CaCl2, and 10 glucose, with pH adjusted to 7.4.

  • Agonist Solutions: Prepare stock solutions of glutamate and glycine (or D-serine) in water. Final concentrations will depend on the experiment, but 100 µM of each is often used to elicit maximal responses.[2]

2. Experimental Procedure (Whole-Cell Patch-Clamp in HEK cells):

  • Culture HEK cells expressing the desired GluN1/GluN2 receptor subunit combinations.

  • Establish a whole-cell patch-clamp recording.

  • Perfuse the cell with the external solution containing glutamate and glycine to establish a baseline NMDA receptor-mediated current.

  • To determine the IC50, co-apply various concentrations of DQP-1105 (e.g., 0.3–30 µM) with the agonists.[2]

  • Allow the current to reach a steady-state level of inhibition. The onset of inhibition will be time-dependent.[6]

  • Wash out DQP-1105 with the agonist-containing solution to observe the reversal of inhibition.

  • Record and analyze the current responses to determine the extent of inhibition at each DQP-1105 concentration.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare DQP-1105 Stock, External Solution, and Agonists culture_cells Culture HEK Cells with Expressed NMDA Receptors patch_clamp Establish Whole-Cell Patch-Clamp culture_cells->patch_clamp baseline Apply Agonists (Glutamate + Glycine) to get Baseline Current patch_clamp->baseline apply_dqp Co-apply DQP-1105 at Various Concentrations with Agonists baseline->apply_dqp record Record Steady-State Inhibited Current apply_dqp->record washout Washout DQP-1105 record->washout analyze Analyze Current Responses to Determine IC50 record->analyze washout->apply_dqp Repeat for different concentrations

Fig. 1: Experimental workflow for in vitro electrophysiology.
Protocol 2: In Vivo Administration for Blocking GluN2D Receptors in Mice

This protocol is adapted from studies investigating the role of GluN2D receptors in neuronal development and epilepsy models.

1. Reagent Preparation:

  • DQP-1105 Stock Solution: Prepare a 100 mM stock solution in DMSO.[9]

  • Vehicle Solution: Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.[9]

  • DQP-1105 Injection Solution: Dilute the DQP-1105 stock solution in the vehicle to a final concentration of 5 mM. The final DMSO concentration should be less than 5%.[9] Warm and sonicate the solution before injection.[9]

2. Administration:

  • Administer DQP-1105 via intraperitoneal (IP) injection.

  • A commonly used dose is 28 mg/kg.[1][9]

  • The injection volume is typically 10 µl/g of body weight.[9]

  • The frequency and duration of administration will depend on the specific experimental design (e.g., daily injections for several days).[9]

Signaling Pathway Diagram

The following diagram illustrates the activation of an NMDA receptor and the inhibitory action of DQP-1105.

nmdar_signaling cluster_receptor NMDA Receptor cluster_agonists Agonists GluN1 GluN1 GluN2D GluN2D Channel_Opening Channel Opening (Ca2+ Influx) GluN2D->Channel_Opening activation Glutamate Glutamate Glutamate->GluN2D binds Glycine Glycine Glycine->GluN1 binds DQP1105 DQP-1105 This compound->GluN2D binds allosterically Inhibition Inhibition of Channel Gating This compound->Inhibition Inhibition->Channel_Opening prevents

Fig. 2: NMDA receptor activation and inhibition by DQP-1105.

Concluding Remarks

DQP-1105 is a crucial tool for dissecting the roles of GluN2D-containing NMDA receptors. The provided protocols and data serve as a guide for researchers to effectively utilize this selective antagonist in their studies. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific experimental system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of DQP1105, a selective negative allosteric modulator (NAM) of GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors, in in vivo mouse studies. The provided information is based on established preclinical research and is intended to guide researchers in designing and executing their experiments.

Data Presentation: this compound Dosage and Administration

The following table summarizes the recommended dosage and administration details for this compound in mouse studies based on published literature.

ParameterDetailsReference
Dosage 28 mg/kg[1][2]
Route of Administration Intraperitoneal (IP)[1][2]
Vehicle Formulation 4% ethanol, 5% Tween 80, 5% PEG 400, in sterile 0.9% saline (final DMSO concentration <5%)[1]
Preparation DQP-1105 is first dissolved to a 100 mM stock solution in DMSO and then diluted to a final concentration of 5 mM in the vehicle. The solution should be warmed and sonicated before immediate intraperitoneal injection at 10 µl/g.[1]
Treatment Schedule Daily administration. Specific windows may vary depending on the experimental paradigm (e.g., Postnatal day 7-9 or 11-13 for developmental studies).[1]
Mouse Models C57BL/6J, Gad-1:GFP, Tsc1± (mouse model of Tuberous Sclerosis Complex-induced epilepsy)[1][2]

Mechanism of Action

This compound is a noncompetitive antagonist of NMDA receptors, exhibiting selectivity for those containing the GluN2C or GluN2D subunits.[3][4] Its inhibitory action is voltage-independent and relies on the binding of glutamate to the receptor.[2][3] this compound has been shown to inhibit GluN2C- and GluN2D-containing receptors with IC50 values of 7.0 µM and 2.7 µM, respectively.[2][5] This selectivity provides a tool to investigate the specific roles of these subunits in various physiological and pathological processes.

cluster_receptor NMDA Receptor GluN1 GluN1 GluN2CD GluN2C/D Ion_Channel Ion Channel (Closed) GluN2CD->Ion_Channel Inhibits Opening Glutamate Glutamate Glutamate->GluN2CD Binds This compound This compound This compound->GluN2CD Binds (Allosteric Site) Ca_Influx Reduced Ca²⁺ Influx Ion_Channel->Ca_Influx Leads to

Caption: Mechanism of this compound action on GluN2C/D-containing NMDA receptors.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is adapted from published studies for preparing this compound for intraperitoneal injection in mice.[1]

Materials:

  • DQP-1105 (Tocris Bioscience or other supplier)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Tween 80

  • PEG 400

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Sonicator

  • Heating block or water bath

Procedure:

  • Prepare 100 mM this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 100 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Prepare Vehicle Solution:

    • In a sterile tube, combine the following to prepare the vehicle solution:

      • 4% Ethanol

      • 5% Tween 80

      • 5% PEG 400

      • The remaining volume with sterile 0.9% saline.

    • Vortex the vehicle solution until it is homogeneous.

  • Prepare 5 mM this compound Dosing Solution:

    • On the day of injection, thaw the 100 mM this compound stock solution.

    • Dilute the stock solution with the prepared vehicle to a final concentration of 5 mM.

    • Ensure the final concentration of DMSO is less than 5%.

    • Warm the solution slightly and sonicate until the this compound is fully in solution.

    • The solution should be used immediately after preparation.

In Vivo Administration Protocol

This protocol outlines the intraperitoneal administration of this compound to mice.

Materials:

  • Prepared 5 mM this compound dosing solution

  • Mice (e.g., C57BL/6J)

  • 1 mL syringes with 27-30 gauge needles

  • Animal scale

Procedure:

  • Weigh the mouse to accurately determine the injection volume.

  • Calculate the injection volume: The injection volume is 10 µl per gram of body weight to achieve a 28 mg/kg dose.

  • Gently restrain the mouse following approved animal handling procedures.

  • Administer the this compound solution via intraperitoneal (IP) injection.

  • Monitor the animal for any adverse reactions following the injection.

  • Repeat the administration daily or as required by the experimental design.

cluster_prep This compound Preparation cluster_admin In Vivo Administration cluster_analysis Downstream Analysis A Dissolve this compound in DMSO (100 mM Stock) C Dilute Stock to 5 mM in Vehicle A->C B Prepare Vehicle (Ethanol, Tween 80, PEG 400, Saline) B->C D Warm and Sonicate C->D G Intraperitoneal Injection D->G E Weigh Mouse F Calculate Injection Volume (10 µl/g) E->F F->G H Monitor Animal G->H I Behavioral Assays H->I J Electrophysiology H->J K Immunohistochemistry H->K L Biochemical Assays H->L

Caption: General experimental workflow for in vivo mouse studies using this compound.

References

Application Notes and Protocols for Studying Cortical Interneuron Development Using DQP1105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortical interneurons, the primary source of inhibition in the cerebral cortex, are integral to the regulation of neural circuits. Their proper development, including proliferation, migration, maturation, and integration into nascent networks, is critical for healthy brain function. Dysregulation of these processes has been implicated in various neurodevelopmental and psychiatric disorders. A key player in the activity-dependent maturation of these interneurons is the N-methyl-D-aspartate (NMDA) receptor, particularly those containing the GluN2D subunit, which are transiently expressed at high levels in interneurons during early postnatal development.

DQP1105 is a potent and selective noncompetitive negative allosteric modulator of NMDA receptors containing GluN2C or GluN2D subunits.[1][2][3] Its selectivity makes it an invaluable pharmacological tool to investigate the specific roles of GluN2C/D-containing NMDA receptors in cortical interneuron development, independent of the more ubiquitously expressed GluN2A and GluN2B subunits. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to study its effects on cortical interneuron morphology, function, and related signaling pathways.

Mechanism of Action

This compound acts as a noncompetitive antagonist at the NMDA receptor, meaning its inhibitory effect is not overcome by increasing the concentration of the agonists glutamate or glycine.[1][2] It exhibits significant selectivity for receptors containing the GluN2C and GluN2D subunits.[4][5][6] The inhibition is voltage-independent and is thought to occur through a pregating mechanism without altering the mean open time or single-channel conductance.[2] This specificity allows for the targeted investigation of the physiological roles of GluN2C/D-containing NMDA receptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound to investigate cortical interneuron development.

Table 1: In Vitro Efficacy of this compound

ParameterSubunitValueReference
IC₅₀GluN2D2.7 µM[5][6]
IC₅₀GluN2C7.0 µM[5][6]
IC₅₀GluN2A206 µM
IC₅₀GluN2B121 µM

Table 2: Effects of In Vivo this compound Treatment on Cortical Interneuron Morphology

Treatment WindowMorphological ParameterEffect of this compound (28 mg/kg, i.p.)Reference
P7-P9Dendritic Arbor Complexity (Sholl Analysis at 65 µm)Significant Reduction (DQP: 9.0 ± 0.87 vs. Vehicle: 11.27 ± 0.49 intersections)[7]
P7-P9Number of Dendritic Branch PointsSignificant Reduction (DQP: 30.25 ± 4.9 vs. Vehicle: 54.27 ± 7.37)[7]
P7-P9Local Axon Branching (in somatic axon cells)Reduced[8]

Table 3: Effects of In Vitro this compound Treatment on Neuronal Properties

TreatmentParameterEffect of this compoundReference
DIV 5-10 & 15-20Apical Dendritic BranchingEnhanced
DIV 5-10 & 15-20ERK1/2 PhosphorylationIncreased
DIV 5-10 & 15-20Spine DensityIncreased
DIV 5-10 & 15-20GAD-65, VGAT, Syt-2 ExpressionReduced

Signaling Pathways and Experimental Workflows

Signaling Pathway of GluN2D in Cortical Interneuron Development

The activation of GluN2D-containing NMDA receptors by ambient glutamate during a critical postnatal window is crucial for the proper maturation of cortical interneurons. This signaling cascade influences dendritic and axonal development. The diagram below illustrates the proposed pathway and the inhibitory action of this compound.

cluster_0 Extracellular cluster_1 Postsynaptic Membrane cluster_2 Intracellular Glutamate Ambient Glutamate NMDAR GluN1/GluN2D NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling Cascades (e.g., CaMK, CREB) Ca_influx->Downstream Gene_Expression Gene Expression for Maturation & Survival Downstream->Gene_Expression Maturation Interneuron Maturation (Dendritic Arborization, Axon Branching) Gene_Expression->Maturation This compound This compound This compound->NMDAR

Caption: this compound inhibits GluN2D-mediated signaling in interneurons.

Experimental Workflow: In Vivo Study of this compound Effects

This workflow outlines the key steps for an in vivo study investigating the impact of this compound on cortical interneuron development in a mouse model.

start Start: P7 Mouse Pups treatment Daily this compound or Vehicle Injection (i.p.) (P7-P9) start->treatment aging Allow animals to mature (to P21-P27) treatment->aging tissue Tissue Collection: Brain Slices aging->tissue immuno Immunohistochemistry (e.g., PV, SST staining) tissue->immuno electro Electrophysiology (Whole-cell patch clamp) tissue->electro morpho Morphological Analysis (Sholl analysis, branch points) immuno->morpho analysis Data Analysis and Comparison morpho->analysis electro->analysis

Caption: Workflow for in vivo this compound treatment and analysis.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in Neonatal Mice

Objective: To pharmacologically block GluN2C/D-containing NMDA receptors in vivo during a critical developmental window.

Materials:

  • This compound (e.g., Tocris Bioscience)

  • DMSO

  • Vehicle solution: 4% ethanol, 5% Tween 80, 5% PEG 400 in sterile 0.9% saline

  • 1.5 mL microcentrifuge tubes

  • Sonicator

  • Insulin syringes (1 mL) with 28-gauge needles

  • Neonatal mice (e.g., C57BL/6J or a reporter line like Gad1:GFP), postnatal day 7 (P7)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to a stock concentration of 100 mM.[7]

  • Working Solution Preparation: a. On the day of injection, dilute the 100 mM this compound stock solution to a final concentration of 5 mM in the vehicle solution. The final DMSO concentration should be less than 5%.[7] b. Prepare a vehicle-only control solution with the same final concentration of DMSO. c. Warm the this compound working solution and vehicle control, and sonicate briefly to ensure complete dissolution.[7]

  • Administration: a. Weigh each P7 mouse pup to determine the correct injection volume. b. Administer this compound (28 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a volume of 10 µL/g body weight.[7] c. Repeat the injections daily from P7 to P9.[7]

  • Post-Injection Monitoring: Return pups to their home cage and monitor for any adverse reactions.

  • Tissue Collection: At the desired endpoint (e.g., P21-P27), animals can be euthanized for subsequent electrophysiological or immunohistochemical analysis.[7]

Protocol 2: Morphological Analysis of Cortical Interneurons

Objective: To quantify the morphological complexity of cortical interneurons following this compound treatment.

Materials:

  • Brain tissue from this compound- and vehicle-treated animals

  • 4% Paraformaldehyde (PFA) in PBS

  • Vibratome or cryostat for sectioning

  • Biocytin (for cell filling during electrophysiology)

  • Streptavidin-conjugated fluorophore (e.g., Alexa Fluor 594)

  • Primary antibodies against interneuron markers (e.g., anti-Parvalbumin, anti-Somatostatin)

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

  • Image analysis software with Sholl analysis plugin (e.g., ImageJ/Fiji)

Procedure:

  • Tissue Preparation: a. Perfuse animals with ice-cold PBS followed by 4% PFA. b. Post-fix brains in 4% PFA overnight at 4°C. c. Section the brain into 50-100 µm thick coronal sections using a vibratome.

  • Immunohistochemistry (for population analysis): a. Permeabilize sections with 0.3% Triton X-100 in PBS. b. Block with 5% normal goat serum in PBS for 1 hour. c. Incubate with primary antibodies overnight at 4°C. d. Wash and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature. e. Mount sections on slides with mounting medium containing DAPI.

  • Biocytin Filling and Visualization (for single-cell analysis): a. During whole-cell patch-clamp recordings (see Protocol 3), include 0.4% biocytin in the internal solution to fill the recorded neuron.[7] b. After recording, fix the slice in 4% PFA. c. Permeabilize and block the slice as above. d. Incubate with a streptavidin-conjugated fluorophore to visualize the filled cell.

  • Image Acquisition and Analysis: a. Acquire z-stack images of fluorescently labeled interneurons using a confocal microscope. b. Reconstruct the 3D morphology of individual neurons. c. Sholl Analysis: Use an ImageJ/Fiji plugin to draw concentric circles around the soma and quantify the number of dendritic intersections at increasing radial distances.[7] d. Branch Point Analysis: Manually or automatically count the number of dendritic branch points.[7] e. Quantify axon branching and length as needed.

Protocol 3: Electrophysiological Recording from Cortical Interneurons in Acute Slices

Objective: To assess the functional properties of cortical interneurons after this compound treatment.

Materials:

  • Brain slices (300 µm) from this compound- or vehicle-treated animals

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

  • Patch pipettes (3-5 MΩ)

  • Internal solution (e.g., for current-clamp: 130 mM potassium gluconate, 10 mM HEPES, 5 mM KCl, 5 mM EGTA, 2 mM NaCl, 1 mM MgCl₂, 2 mM MgATP, 0.3 mM NaGTP).[7]

  • Electrophysiology rig with amplifier, digitizer, and data acquisition software

  • This compound for bath application (optional, for acute studies)

Procedure:

  • Slice Preparation: Prepare acute coronal brain slices from treated animals using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.

  • Recording: a. Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. b. Identify putative interneurons (e.g., based on GFP expression in a reporter line) under DIC/fluorescence microscopy. c. Obtain whole-cell patch-clamp recordings in either voltage-clamp or current-clamp mode.

  • Data Acquisition: a. Current-clamp: Inject a series of current steps to measure intrinsic properties such as resting membrane potential, input resistance, and action potential firing patterns (e.g., fast-spiking phenotype).[7] b. Voltage-clamp: Hold the cell at a specific potential (e.g., -70 mV) to record spontaneous or evoked inhibitory postsynaptic currents (sIPSCs/eIPSCs).

  • Acute this compound Application (Optional): a. Establish a stable baseline recording. b. Bath-apply this compound (e.g., 10 µM) to the aCSF and record changes in holding current or resting membrane potential.[7]

  • Data Analysis: Analyze recorded traces to quantify changes in intrinsic excitability, synaptic transmission, and the effects of acute this compound application.

Conclusion

This compound is a powerful tool for elucidating the role of GluN2C/D-containing NMDA receptors in the complex processes of cortical interneuron development. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular and cellular mechanisms that govern the formation of inhibitory circuits in the brain. By employing this compound, scientists can further unravel the intricate signaling pathways that, when disrupted, may contribute to the pathophysiology of various neurological disorders.

References

Application Note: Electrophysiological Characterization of DQP1105, a Selective NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction DQP1105, or 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a potent and selective antagonist of N-methyl-d-aspartate (NMDA) receptors.[1][2][3] NMDA receptors are ionotropic glutamate receptors crucial for mediating excitatory neurotransmission in the central nervous system.[1] this compound exhibits significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits, with inhibitory concentrations (IC50) at least 50-fold lower than those for receptors containing GluN2A or GluN2B subunits.[1][2][3] Its mechanism is noncompetitive and voltage-independent, suggesting it does not bind at the agonist sites for glutamate or glycine, nor does it act as a channel pore blocker.[1][4] Instead, evidence points towards inhibition of a pregating step without affecting the mean open time or single-channel conductance.[2][3] This unique profile makes this compound a valuable pharmacological tool for studying the physiological and pathological roles of GluN2C/D-containing NMDA receptors, which are implicated in conditions like epilepsy.[4][5]

Mechanism of Action this compound acts as a negative allosteric modulator (NAM) of GluN2C/D-containing NMDA receptors.[4][5] Its binding is dependent on the presence of glutamate but not glycine.[4] Upon binding, it inhibits receptor function without competing with the co-agonists, glutamate and glycine, and its action is not influenced by the transmembrane electric field.[1][3] Structural studies have identified key residues in the lower lobe of the GluN2 agonist-binding domain that are critical for the selective action of this compound.[1][3] This allosteric site allows for subunit-selective modulation of NMDA receptor activity.

G cluster_receptor NMDA Receptor (GluN1/GluN2C/D) cluster_ligands Ligands cluster_effect Cellular Effect GluN1 GluN1 GluN2D GluN2D IonFlow Ca²⁺/Na⁺ Influx Blocked GluN2D->IonFlow Inhibition of Channel Gating Glutamate Glutamate Glutamate->GluN2D Binds Glycine Glycine Glycine->GluN1 Binds This compound This compound This compound->GluN2D Allosterically Inhibits Excitability Decreased Neuronal Excitability IonFlow->Excitability

Figure 1. Signaling pathway of this compound-mediated inhibition of NMDA receptors.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various NMDA receptor subtypes using different electrophysiological techniques. The data consistently demonstrate the compound's selectivity for GluN2C and GluN2D subunits.

Receptor SubtypeCell Type / SystemTechniqueIC50 Value (µM)Reference
GluN1/GluN2D Xenopus laevis OocytesTwo-Electrode Voltage-Clamp2.7[6]
GluN1/GluN2C Xenopus laevis OocytesTwo-Electrode Voltage-Clamp7.0[6]
GluN1/GluN2D HEK CellsPerforated Whole-Cell Patch2.1[1]
GluN1/GluN2D HEK CellsDialyzed Whole-Cell Patch3.2[1]
GluN1/GluN2A HEK CellsPerforated Whole-Cell Patch54[1]
GluN1/GluN2A HEK CellsDialyzed Whole-Cell Patch12[1]
GluN1/GluN2A Xenopus laevis OocytesTwo-Electrode Voltage-Clamp>100[1]
GluN1/GluN2B Xenopus laevis OocytesTwo-Electrode Voltage-Clamp>100[1]

Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording in HEK293 Cells

This protocol describes the method for evaluating the effect of this compound on NMDA receptors expressed in a mammalian cell line.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Co-transfect cells with plasmids encoding the desired GluN1 and GluN2 subunits (e.g., GluN1/GluN2D or GluN1/GluN2A) and a marker gene like GFP using a suitable transfection reagent.

  • Use cells for recording 24-48 hours post-transfection.

2. Reagents and Solutions:

  • External Solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01 EDTA, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 110 D-gluconic acid, 110 CsOH, 30 CsCl, 5 HEPES, 4 NaCl, 1 CaCl2, 5 BAPTA, 2 Mg-ATP. Adjust pH to 7.3 with CsOH.

  • Agonist Solution: External solution supplemented with 100 µM glutamate and 30-100 µM glycine.

  • This compound Stock Solution: Prepare a 10-30 mM stock solution in DMSO. Store at -20°C.[6] Dilute to final concentrations in the agonist solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Identify transfected cells by GFP fluorescence.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) on a selected cell and rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV or -70 mV.

  • Apply the agonist solution to evoke a baseline NMDA receptor current.

  • Once a stable baseline current is achieved, co-apply the agonist solution containing the desired concentration of this compound.

  • Record the inhibited steady-state current.[1]

  • Wash out the compound with the agonist solution to observe the reversal of the effect.

4. Data Analysis:

  • Measure the peak and steady-state current amplitudes before, during, and after this compound application.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N1 Cell Culture & Transfection N3 Obtain Giga-Seal & Whole-Cell Access N1->N3 N2 Prepare Solutions (Internal, External, this compound) N2->N3 N4 Set Holding Potential (-60 mV) N3->N4 N5 Apply Agonists (Glutamate + Glycine) N4->N5 N6 Record Baseline Current N5->N6 N7 Co-apply Agonists + this compound N6->N7 N8 Record Inhibited Current N7->N8 N9 Washout N8->N9 N10 Measure Current Amplitudes N9->N10 N11 Calculate % Inhibition N10->N11 N12 Generate Dose-Response Curve & Calculate IC50 N11->N12

Figure 2. Experimental workflow for whole-cell patch-clamp analysis of this compound.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is suitable for studying recombinant receptors and allows for stable, long-duration recordings, ideal for detailed pharmacological characterization.

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

  • Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.

2. Reagents and Solutions:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.5.

  • Agonist Solution: ND96 solution supplemented with 100 µM glutamate and 30 µM glycine.

  • This compound Solutions: Prepare serial dilutions of this compound in the agonist solution.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl, one for voltage clamping and one for current recording.

  • Clamp the oocyte at a holding potential of -40 mV to -80 mV.

  • Switch the perfusion to the agonist solution to elicit a control current.

  • Apply different concentrations of this compound (in agonist solution) and record the resulting steady-state current until equilibrium is reached.[1]

  • Perform washout steps with the agonist solution between different concentrations.

4. Data Analysis:

  • Normalize the current recorded in the presence of this compound to the control current.

  • Plot the normalized current as a function of this compound concentration to generate a dose-response curve and determine the IC50.

References

Application Notes and Protocols: DQP1105 in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DQP1105, a selective negative allosteric modulator (NAM) of N-Methyl-D-aspartate (NMDA) receptors, within Xenopus laevis oocyte expression systems. This system is a robust platform for characterizing the pharmacological properties of compounds targeting ion channels.

This compound is a valuable research tool for investigating the function and therapeutic potential of NMDA receptors containing GluN2C and GluN2D subunits. It acts as a noncompetitive and voltage-independent antagonist, making it a specific modulator for studying these particular receptor subtypes.[1]

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound on various NMDA receptor subunit combinations expressed in Xenopus oocytes, as determined by two-electrode voltage-clamp (TEVC) electrophysiology.

Table 1: Inhibitory Potency (IC50) of this compound on different NMDA Receptor Subtypes

Receptor Subunit CompositionIC50 (µM)
GluN1/GluN2A>206[2][3]
GluN1/GluN2B>100
GluN1/GluN2C7.0[1][4]
GluN1/GluN2D2.7[1][2][3][4]

Table 2: Effect of this compound on Agonist Potency (EC50) at GluN1/GluN2D Receptors

AgonistConditionEC50 (µM)
GlutamateControl0.30 ± 0.02[2][5]
Glutamate+ 5 µM this compound (IC75)0.27 ± 0.03[2][5]
GlycineControl0.11 ± 0.01[2]
Glycine+ 5 µM this compound (IC75)0.11 ± 0.01[2]

Signaling Pathway and Mechanism of Action

This compound selectively inhibits NMDA receptors containing GluN2C or GluN2D subunits. Its mechanism is noncompetitive, meaning it does not compete with the binding of the endogenous agonists, glutamate and glycine. This is evidenced by the fact that increasing concentrations of glutamate or glycine do not overcome the inhibitory effect of this compound.[2][5] Furthermore, this compound does not significantly alter the potency (EC50) of glutamate or glycine, confirming its noncompetitive mode of action.[2][5] The drug acts as a negative allosteric modulator, binding to a site on the receptor distinct from the agonist binding sites to induce a conformational change that reduces the channel's open probability.

cluster_receptor NMDA Receptor cluster_agonists Agonists cluster_modulator Modulator GluN1 GluN1 Glycine_Site Glycine Binding Site GluN1->Glycine_Site Ion_Channel Ion Channel GluN1->Ion_Channel GluN2D GluN2D Glutamate_Site Glutamate Binding Site GluN2D->Glutamate_Site GluN2D->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows DQP1105_Site This compound Binding Site DQP1105_Site->Ion_Channel Inhibits Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds This compound This compound This compound->DQP1105_Site Binds

This compound binds to an allosteric site on the NMDA receptor, inhibiting ion channel opening.

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Harvest oocytes from anesthetized female Xenopus laevis frogs.

  • Treat the oocytes with collagenase to defolliculate them.

  • Manually separate individual stage V-VI oocytes.

  • Incubate the oocytes in Barth's solution at 18°C.

Microinjection of cRNA into Oocytes
  • Prepare cRNA for the desired NMDA receptor subunits (e.g., rat GluN1, GluN2A, GluN2B, GluN2C, and GluN2D) from linearized cDNA templates.[1][2]

  • Inject a mixture of GluN1 and a specific GluN2 subunit cRNA into the cytoplasm of each oocyte.

  • Incubate the injected oocytes for 24-72 hours to allow for receptor expression.

Oocyte_Harvest Harvest Oocytes from Xenopus laevis Defolliculation Defolliculation with Collagenase Oocyte_Harvest->Defolliculation Oocyte_Selection Select Stage V-VI Oocytes Defolliculation->Oocyte_Selection Microinjection Microinject cRNA into Oocytes Oocyte_Selection->Microinjection cRNA_Prep Prepare cRNA for NMDA Receptor Subunits cRNA_Prep->Microinjection Incubation Incubate Oocytes (24-72 hours) Microinjection->Incubation TEVC Perform Two-Electrode Voltage-Clamp Recording Incubation->TEVC

Experimental workflow for expressing NMDA receptors in Xenopus oocytes for electrophysiology.

Two-Electrode Voltage-Clamp (TEVC) Recordings
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • Agonist Solution: Recording solution supplemented with glutamate and glycine.

    • This compound Solution: Prepare stock solutions of this compound in DMSO and dilute to the final concentration in the agonist solution.

  • Recording Procedure:

    • Place an oocyte in the recording chamber and perfuse with ND96.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).

    • Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

    • Apply the agonist solution to elicit a baseline current response.

    • Co-apply the agonist solution with varying concentrations of this compound to determine the inhibitory effect.

    • Wash the oocyte with ND96 between applications.

    • Record the peak current amplitude for each application.

  • Data Analysis:

    • Normalize the current responses in the presence of this compound to the baseline response.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the concentration-response curve with a logistical equation to determine the IC50 value.

Conclusion

The Xenopus oocyte expression system is a powerful and reliable method for characterizing the pharmacology of novel compounds like this compound. The detailed protocols and data presented here provide a solid foundation for researchers to investigate the role of GluN2C and GluN2D-containing NMDA receptors in neuronal function and disease, and to explore the therapeutic potential of selective modulators.

References

Troubleshooting & Optimization

DQP1105 Technical Support Center: Troubleshooting Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing DQP1105 who may encounter issues related to off-target effects, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound and its known selectivity profile?

A1: this compound is a noncompetitive negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, with marked selectivity for subtypes containing the GluN2C and GluN2D subunits.[1][2][3] Its inhibitory concentrations (IC₅₀) are significantly lower for GluN2C and GluN2D compared to other NMDA receptor subunits like GluN2A and GluN2B, and it has minimal effects on AMPA and kainate receptors at therapeutic concentrations.[1][4]

Q2: How does this compound inhibit the NMDA receptor?

A2: this compound acts through a noncompetitive and voltage-independent mechanism.[1][2][3] It does not compete with the binding of the co-agonists glutamate or glycine.[1] Instead, it is thought to inhibit a pregating step in the receptor's activation, reducing the frequency of channel opening without altering the mean open time or single-channel conductance.[1][2][3] The inhibitory action of this compound is dependent on the binding of glutamate to the receptor.[5][6]

Q3: At what concentrations might I expect to see off-target effects?

A3: Off-target effects can be anticipated when this compound is used at concentrations significantly higher than its IC₅₀ values for GluN2C and GluN2D. Based on its selectivity profile, effects on GluN2A and GluN2B-containing NMDA receptors may become apparent at concentrations exceeding 100 µM.

Troubleshooting Guide

Issue 1: I'm observing unexpected physiological or cellular effects that are inconsistent with the known function of GluN2C/D subunits.

  • Possible Cause: At high concentrations, this compound may be inhibiting other NMDA receptor subtypes, such as those containing GluN2A or GluN2B subunits, which have broader expression and different physiological roles.

  • Troubleshooting Steps:

    • Review Concentration: Verify the final concentration of this compound in your experiment. Compare it to the known IC₅₀ values for its primary and secondary targets (see Table 1).

    • Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected effect is concentration-dependent. This can help to establish if the effect is on- or off-target.

    • Use a More Selective Tool Compound: If available, consider using a more selective GluN2C/D antagonist to confirm that the primary observation is due to inhibition of these specific subunits.

    • Control Experiments: In systems where the expression of NMDA receptor subunits is known, use cell lines or tissues with and without the suspected off-target (e.g., GluN2A) to see if the unexpected effect persists.

Issue 2: My experimental results are variable and difficult to reproduce when using high concentrations of this compound.

  • Possible Cause: Compound solubility and stability can be a factor at high concentrations. Precipitation of the compound in your experimental media can lead to inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Check Solubility: Confirm the solubility of this compound in your specific experimental buffer or media. According to the supplier, it is soluble up to 100 mM in DMSO.

    • Vehicle Control: Always include a vehicle control (e.g., the same concentration of DMSO used to dissolve this compound) to rule out any effects of the solvent itself.

    • Fresh Preparations: Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid degradation. Stock solutions should be stored appropriately at -20°C or -80°C.[4]

Data Presentation

Table 1: this compound In Vitro Inhibitory Activity

Target Receptor SubunitIC₅₀ (µM)Selectivity vs. GluN2D
GluN2D2.7[4]1x
GluN2C7.0[4], 8.5~2.6x - 3.1x
GluN2B121~45x
GluK2153~57x
GluA1198~73x
GluN2A206~76x

Experimental Protocols

Protocol 1: Assessing Off-Target Effects Using Electrophysiology

  • Objective: To determine the concentration at which this compound affects non-target NMDA receptor subunits (e.g., GluN2A).

  • Methodology:

    • Cell Culture and Transfection: Use a cell line (e.g., HEK293 cells) that does not endogenously express NMDA receptors. Co-transfect the cells with plasmids encoding the GluN1 subunit and the specific GluN2 subunit of interest (e.g., GluN2A).

    • Electrophysiology: Perform whole-cell patch-clamp recordings.

    • Agonist Application: Apply a saturating concentration of glutamate and glycine to elicit a maximal current response.

    • This compound Application: Co-apply the agonists with increasing concentrations of this compound (e.g., from 1 µM to 300 µM).

    • Data Analysis: Measure the reduction in the current amplitude at each this compound concentration and calculate the IC₅₀ value.

Visualizations

DQP1105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDA_Receptor Binds NMDA_Receptor_off NMDA Receptor (GluN1/GluN2A/B) Glutamate->NMDA_Receptor_off Binds Glycine Glycine Glycine->NMDA_Receptor Binds Glycine->NMDA_Receptor_off Binds DQP1105_high This compound (High Conc.) DQP1105_high->NMDA_Receptor Primary Target Inhibition DQP1105_high->NMDA_Receptor_off Off-Target Inhibition Ca_influx Ca²⁺ Influx (Blocked) NMDA_Receptor->Ca_influx On-Target Effect Ca_influx_off Off-Target Ca²⁺ Influx (Partially Blocked) NMDA_Receptor_off->Ca_influx_off Off-Target Effect Downstream Downstream Signaling (Inhibited) Ca_influx->Downstream Downstream_off Off-Target Signaling (Altered) Ca_influx_off->Downstream_off

Caption: this compound primary and off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with High Concentration this compound Check_Conc 1. Verify this compound Concentration vs. IC₅₀ (Table 1) Start->Check_Conc Solubility_Check Check Compound Solubility and Stability Start->Solubility_Check Is_Concentration_High Is Concentration >100 µM? Check_Conc->Is_Concentration_High Dose_Response 2. Perform Dose-Response Curve Control_Expt 3. Use Control Systems (e.g., varying GluN2 subunit expression) Dose_Response->Control_Expt Off_Target_Hypothesis Hypothesize Off-Target Effect (e.g., GluN2A/B) Is_Concentration_High->Off_Target_Hypothesis Yes On_Target_Investigation Investigate On-Target Mechanism Further Is_Concentration_High->On_Target_Investigation No Off_Target_Hypothesis->Dose_Response On_Target_Investigation->Dose_Response Conclusion Identify Source of Unexpected Effect Control_Expt->Conclusion Solubility_Check->Dose_Response

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Technical Support Center: Optimizing DQP1105 Concentration for Selective Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DQP1105, a selective, noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing GluN2C or GluN2D subunits. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a noncompetitive antagonist of the NMDA receptor, showing selectivity for receptors containing the GluN2C and GluN2D subunits.[1][2][3] Its mechanism is voltage-independent, and its inhibitory effect cannot be overcome by increasing the concentration of the co-agonists glutamate or glycine.[1][2][3] this compound is understood to inhibit a pregating step of the receptor, reducing the frequency of channel opening without altering the mean open time or single-channel conductance.[1][2][3]

Q2: What are the recommended storage conditions and solvent for this compound?

A2: this compound should be stored at -20°C. It is soluble in DMSO, up to 100 mM. For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous experimental buffer to minimize the final DMSO concentration.

Q3: At what concentration should I start my experiments with this compound?

A3: For initial experiments, a concentration range of 1 nM to 100 µM is recommended to determine the potency of this compound in your specific experimental system.[4] The IC50 values for this compound can vary depending on the expression system and experimental conditions (see Table 1). Therefore, a dose-response experiment is crucial to identify the optimal concentration for your needs.

Q4: I am observing high variability in my results between experiments. What could be the cause?

A4: High variability can stem from several factors. Ensure consistent preparation of your this compound stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[4] Also, confirm the stability and health of your cell line or experimental preparation. Inconsistent cell density, passage number, or health can significantly impact results. For in vitro assays, reagent variability, such as enzyme purity and substrate quality, can also contribute to inconsistent outcomes.

Q5: My results show lower than expected potency for this compound. What should I do?

A5: First, verify the concentration and integrity of your this compound stock solution. Improper storage or degradation can lead to reduced potency. Second, consider the specific subunits of the NMDA receptor present in your experimental model. This compound is significantly more potent at GluN2C and GluN2D-containing receptors compared to those with GluN2A or GluN2B subunits.[1] The expression levels of these subunits can influence the observed potency. Finally, the affinity of this compound can be dependent on the presence of glutamate.[5][6] Ensure that your assay conditions, particularly the glutamate concentration, are consistent and appropriate for your experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent IC50 values - Inconsistent cell health or density.- Degradation of this compound stock solution.- Variability in assay conditions (e.g., incubation time, temperature).- Pipetting errors.- Standardize cell culture and plating procedures.- Prepare fresh aliquots of this compound and avoid repeated freeze-thaw cycles.- Ensure consistent assay parameters in every experiment.- Calibrate pipettes and use proper pipetting techniques.
Complete lack of inhibition - Incorrect compound used.- this compound concentration is too low.- Absence of GluN2C/D subunits in the experimental model.- Verify the identity and source of your this compound.- Perform a wide dose-response curve (e.g., 1 nM to 100 µM) to determine the effective concentration range.- Confirm the expression of GluN2C or GluN2D subunits in your model system using techniques like qPCR or Western blotting.
High background signal or off-target effects - this compound concentration is too high, leading to non-specific binding.- The experimental model has other sensitive targets.- Lower the concentration of this compound to a range that provides selective inhibition of GluN2C/D.- Perform a counterscreen against cell lines or receptors known to not express GluN2C/D to assess off-target effects.- Compare the observed phenotype with that of other known GluN2C/D antagonists.
Poor solubility in aqueous buffer - Exceeding the solubility limit of this compound.- Ensure the final concentration of DMSO is kept to a minimum (typically <0.5%) to maintain solubility.- Prepare the final dilution of this compound in the aqueous buffer just before use.

Quantitative Data Summary

Table 1: IC50 Values of this compound for Different NMDA Receptor Subunits

Receptor SubunitIC50 (µM)Expression SystemReference
GluN2D2.7Not specified
GluN2C7.0Not specified[5][7]
GluN2C8.5Not specified
GluN2B121Not specified
GluA1198Not specified
GluN2A206Not specified
GluN1/GluN2D3.2HEK cells (whole-cell patch)[1]
GluN1/GluN2A12HEK cells (whole-cell patch)[1]
GluN1/GluN2D2.1HEK cells (perforated patch)[1]
GluN1/GluN2A54HEK cells (perforated patch)[1]

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cell-Based Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell line expressing the target NMDA receptor subunits.

Materials:

  • Cells expressing GluN2C or GluN2D subunits

  • Cell culture medium

  • This compound

  • DMSO

  • Assay buffer (e.g., HBSS)

  • NMDA and glycine

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in the microplate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in assay buffer, typically starting from 100 µM down to 1 nM in 10-point, 1:3 dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Compound Addition: Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Receptor Activation: Add a solution of NMDA and glycine to all wells to activate the NMDA receptors. The final concentration of agonists should be at their EC80 to ensure a robust signal.

  • Signal Measurement: Immediately measure the change in fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data with the positive control (vehicle-treated, agonist-stimulated cells) set to 100% activity and a negative control (no agonist stimulation) set to 0% activity.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

DQP1105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C or GluN1/GluN2D) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Noncompetitive Inhibition Ion_Flow Ca²⁺ Influx (Inhibited) NMDA_Receptor->Ion_Flow Downstream_Signaling Downstream Signaling (Blocked) Ion_Flow->Downstream_Signaling Experimental_Workflow start Start: Hypothesis stock_prep Prepare this compound Stock (10 mM in DMSO) start->stock_prep dose_response Perform Dose-Response Assay (1 nM to 100 µM) stock_prep->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 select_concentration Select Optimal Concentration (e.g., IC80 for inhibition studies) determine_ic50->select_concentration functional_assay Conduct Functional Assays select_concentration->functional_assay analyze_results Analyze and Interpret Results functional_assay->analyze_results end End: Conclusion analyze_results->end Troubleshooting_Logic cluster_solutions Potential Solutions start Unexpected Result check_compound Verify this compound Integrity (Fresh stock, proper storage) start->check_compound check_assay Review Assay Parameters (Cell health, reagent quality) start->check_assay check_target Confirm Target Expression (GluN2C/D present?) start->check_target rerun_dose_response Rerun Dose-Response check_compound->rerun_dose_response optimize_assay Optimize Assay Conditions check_assay->optimize_assay validate_model Validate Experimental Model check_target->validate_model

References

DQP1105 stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for the use of DQP1105, a potent and selective noncompetitive antagonist of NMDA receptors containing GluN2C or GluN2D subunits. Due to its hydrophobic nature, researchers may encounter challenges with the stability of this compound in aqueous solutions, primarily related to its limited solubility and potential for precipitation. This guide offers practical solutions and best practices to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM.[1][2] For optimal results, use anhydrous, high-purity DMSO to prevent moisture contamination, which can affect the stability and solubility of the compound.[3]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots under nitrogen at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Q3: My this compound solution, which was initially clear, has formed a precipitate after some time in the incubator. What is the cause?

A3: This is likely due to the low aqueous solubility of this compound. Even if a solution appears clear initially, changes in temperature, pH due to cellular metabolism, or interaction with media components can lead to delayed precipitation.[6][7] It is advisable to prepare working solutions fresh for each experiment and use them promptly.[8]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% to avoid cytotoxic effects.[8][9] It is always recommended to include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

Q5: Is this compound stable to light or oxidation?

A5: There is currently limited public information available regarding the photostability or oxidative stability of this compound in aqueous solutions. As a general precaution for complex organic molecules, it is advisable to protect solutions from light and to use freshly prepared solutions for experiments.

Troubleshooting Guide: Precipitation Issues

Issue 1: Immediate Precipitation Upon Dilution

Symptom: A precipitate forms immediately when the this compound DMSO stock solution is added to an aqueous buffer or cell culture medium.

Cause: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent (DMSO) to an unfavorable aqueous environment, exceeding its solubility limit.[3][6]

Solutions:

Recommended SolutionRationale
Decrease Final Concentration The desired final concentration of this compound may be higher than its maximum aqueous solubility. Perform a solubility test to determine the maximum achievable concentration in your specific medium.
Use Pre-warmed Media The solubility of many compounds increases with temperature. Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions.[6][8]
Perform Stepwise Dilution Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[8][9]
Reverse Dilution Add the small volume of DMSO stock solution dropwise to the full volume of pre-warmed aqueous buffer while gently vortexing. This ensures rapid dispersal of the DMSO and compound.[8]
Consider Co-solvents (for in vivo) For animal studies, a co-solvent system may be necessary. A previously reported vehicle for this compound injection consisted of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile saline.[10]
Issue 2: Delayed Precipitation in Culture

Symptom: The this compound-containing medium is clear initially, but a precipitate appears after several hours or days of incubation.

Cause: The compound's stability in solution can be affected by various factors over time during an experiment.

Solutions:

Recommended SolutionRationale
Monitor Media pH Cellular metabolism can acidify the culture medium, which may alter the solubility of pH-sensitive compounds. More frequent media changes may be required for dense cultures.[6]
Check for Media Evaporation Evaporation from culture plates in an incubator can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure proper incubator humidification.[6][7]
Evaluate Serum Interactions Proteins in fetal bovine serum (FBS), such as albumin, can bind to compounds, which may either help solubilize them or cause co-precipitation. If this is suspected, consider reducing the serum percentage.[3]
Prepare Fresh Solutions Due to the potential for delayed precipitation, it is best to prepare working solutions of this compound immediately before use.[8]

Data Presentation

Table 1: Solubility and Storage of this compound
ParameterValueSource
Molecular Weight 558.42 g/mol [2]
Solubility in DMSO Up to 100 mM[1][2]
Max Solubility in Oocyte Buffer (0.1% DMSO, 1 hr) 27 µM[11]
Max Solubility in PBS (no DMSO, 24 hr) 6.5 µM[11]
Storage of Solid Store at -20°C[1]
Storage of DMSO Stock Solution -80°C for 6 months; -20°C for 1 month[5]
Table 2: IC₅₀ Values of this compound for NMDA Receptor Subunits

Data from experiments using Xenopus oocytes expressing rat NMDA receptors.

Receptor SubunitIC₅₀ Value (µM)
GluN1/GluN2D 2.7
GluN1/GluN2C 8.5
GluN1/GluN2B 121
GluN1/GluN2A 206
GluA1 (AMPA) 198
GluK2 (Kainate) 153
Source:[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Assays

This protocol is designed to minimize precipitation when preparing a working solution of this compound in cell culture medium from a DMSO stock.

  • Prepare High-Concentration Stock:

    • Dissolve this compound powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[4]

    • Aliquot the stock solution into single-use tubes and store at -80°C.

  • Prepare Intermediate Dilution (in DMSO):

    • If a large dilution factor is required, perform an intermediate serial dilution in 100% DMSO first. This avoids adding a large volume of DMSO directly to your aqueous medium.

  • Prepare Final Working Solution:

    • Pre-warm your complete cell culture medium (containing serum and other supplements, if applicable) to 37°C.[6]

    • Dispense the final volume of pre-warmed medium required for your experiment into a sterile tube.

    • While gently vortexing the medium, add the required small volume of the this compound DMSO stock (or intermediate dilution) dropwise into the medium.[8]

    • Ensure the final DMSO concentration remains below 0.5%.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, use it immediately.

Protocol 2: Formulation of this compound for In Vivo Studies

This protocol is based on a formulation used for intraperitoneal injection in mice.[10]

  • Prepare 100 mM Stock:

    • Dissolve this compound in 100% DMSO to a concentration of 100 mM.

  • Prepare Vehicle Solution:

    • Prepare a vehicle solution consisting of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.

  • Dilute to Final Concentration:

    • Dilute the 100 mM this compound stock solution in the vehicle to the desired final concentration (e.g., 5 mM). The final DMSO concentration in this formulation will be less than 5%.

    • Warm and sonicate the final solution to ensure it is fully dissolved before injection.

    • Administer the solution immediately after preparation.

Visualizations

cluster_pathway This compound Mechanism of Action Glutamate Glutamate GluN2CD GluN2C/D Subunit Glutamate->GluN2CD binds Glycine Glycine GluN1 GluN1 Subunit Glycine->GluN1 binds NMDAR NMDA Receptor GluN2CD->NMDAR GluN1->NMDAR Channel_Block Inhibition of Channel Opening NMDAR->Channel_Block prevents This compound This compound This compound->GluN2CD noncompetitive antagonist cluster_workflow Troubleshooting this compound Precipitation Start Precipitation Observed in Aqueous Solution Check_Conc Is final concentration > 10µM? Start->Check_Conc Reduce_Conc Lower final concentration. Perform solubility test. Check_Conc->Reduce_Conc Yes Check_Dilution How was it diluted? Check_Conc->Check_Dilution No Reduce_Conc->Check_Dilution Fix_Dilution Use pre-warmed media. Perform stepwise or reverse dilution. Check_Dilution->Fix_Dilution Single, rapid dilution Check_Age Is the solution fresh? Check_Dilution->Check_Age Stepwise/Reverse Fix_Dilution->Check_Age Use_Fresh Prepare fresh solution immediately before use. Check_Age->Use_Fresh No Success Clear Solution (Experiment Ready) Check_Age->Success Yes Use_Fresh->Success

References

Troubleshooting DQP1105: A Guide to Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with DQP1105, a selective negative allosteric modulator of GluN2C/D-containing NMDA receptors. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well variability in our this compound dose-response curves. What are the potential causes?

A1: Variability in cell-based assays can arise from several factors. Here are some common sources to investigate:

  • Cell Health and Seeding Density: Inconsistent cell health or seeding density across your microplate is a primary cause of variability. Ensure your cells are in the logarithmic growth phase and that you have a single-cell suspension before seeding. Use a consistent cell number for all experiments.[1]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and your compound, leading to "edge effects."[2] To mitigate this, consider not using the outermost wells for data collection or ensure proper humidification during incubation.

  • Compound Precipitation: this compound is soluble in DMSO. Ensure that your final DMSO concentration in the media is consistent and low enough to prevent precipitation of the compound, which can lead to inaccurate dosing.

  • Inconsistent Incubation Times: The timing of compound addition and assay readout is critical. Use a multichannel pipette or automated liquid handler to minimize timing differences between wells.

Q2: The IC50 value for this compound in our assay is different from published values. Why might this be?

A2: Discrepancies in IC50 values are common and can be attributed to several factors specific to your experimental setup:

  • Cell Line and Receptor Subunit Expression: this compound is highly selective for NMDA receptors containing GluN2C or GluN2D subunits.[3][4][5] The level of expression of these subunits in your chosen cell line will significantly impact the observed potency. Different cell types, such as HEK293 cells versus Xenopus oocytes, can yield different IC50 values.[3][6]

  • Agonist Concentration: The inhibitory action of this compound is dependent on the presence of glutamate.[7][8] The concentration of glutamate or other agonists (like NMDA) used in your assay will influence the apparent IC50.

  • Recording Configuration: In electrophysiology experiments, the whole-cell patch-clamp configuration can sometimes show different results compared to perforated-patch or recordings from intact cells like oocytes.[3]

Q3: We are seeing a decrease in the inhibitory effect of this compound over time in our kinetic assays. What could be happening?

A3: A time-dependent loss of inhibition could be due to:

  • Compound Stability: While generally stable, prolonged incubation in aqueous media at 37°C could lead to some degradation of the compound. Prepare fresh dilutions of this compound for each experiment.

  • Cellular Efflux: Some cell lines express efflux pumps that can actively transport compounds out of the cell, reducing the intracellular concentration of this compound over time.

  • Receptor Internalization or Desensitization: While DQP-1105's mechanism is noncompetitive, prolonged agonist exposure can lead to receptor internalization or desensitization, which could indirectly affect the observed inhibition.

Data Presentation: this compound IC50 Values

The following table summarizes reported IC50 values for this compound across different experimental systems to aid in comparing your results.

Receptor SubunitExpression SystemAgonistsIC50 (µM)Reference
GluN1/GluN2CXenopus oocytes100 µM Glutamate, 30 µM Glycine7.0[3][5]
GluN1/GluN2DXenopus oocytes100 µM Glutamate, 30 µM Glycine2.7[3][5][6]
GluN1/GluN2AXenopus oocytes100 µM Glutamate, 30 µM Glycine>200[3][6]
GluN1/GluN2BXenopus oocytes100 µM Glutamate, 30 µM Glycine>300[3]
GluN1/GluN2DHEK cells (Whole-cell patch)100 µM Glutamate, 100 µM Glycine~3[3]
GluN1/GluN2AHEK cells (Whole-cell patch)100 µM Glutamate, 100 µM Glycine~10[3]

Experimental Protocols

General Cell-Based Assay Protocol for this compound

This protocol provides a general workflow for assessing this compound activity in a cell-based assay using a recombinant cell line expressing the target NMDA receptor subunits.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count to ensure viability.

    • Seed cells in a 96-well or 384-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the this compound dilutions to the appropriate wells.

    • Pre-incubate with this compound for a defined period (e.g., 15-30 minutes).

    • Add the agonist solution (e.g., glutamate and glycine) to all wells, including controls.

    • Incubate for the desired time to allow for receptor activation and inhibition.

  • Signal Detection:

    • Measure the response using a suitable detection method (e.g., calcium imaging with a fluorescent dye, membrane potential dye, or automated patch clamp).

  • Data Analysis:

    • Normalize the data to the positive (agonist only) and negative (buffer only) controls.

    • Plot the normalized response against the log of the this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

DQP1105_Mechanism cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_channel Ion Channel Receptor GluN1 GluN2C/D Channel_Open Channel Open Receptor->Channel_Open Activates Glutamate Glutamate Glutamate->Receptor:gln2 Binds Glycine Glycine Glycine->Receptor:gln1 Binds This compound This compound This compound->Receptor Binds (Allosteric) This compound->Channel_Open Inhibits Channel_Closed Channel Closed Channel_Open->Channel_Closed Inhibited State

Caption: this compound noncompetitively inhibits NMDA receptor activation.

Experimental Workflow for this compound IC50 Determination

DQP1105_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells C Pre-incubate cells with this compound A->C B Prepare this compound Serial Dilutions B->C D Add Agonist (Glutamate/Glycine) C->D E Incubate D->E F Measure Response E->F G Normalize Data F->G H Generate Dose-Response Curve & Calculate IC50 G->H

Caption: A typical workflow for determining the IC50 of this compound.

Troubleshooting Logic for this compound Variability

Troubleshooting_Logic A High Variability in Experimental Results? B Inconsistent Cell Seeding? A->B Yes D IC50 Different from Literature? A->D No C Edge Effects Observed? B->C No E Check Cell Health & Seeding Protocol B->E Yes C->D No F Optimize Plate Layout & Incubation C->F Yes G Verify Cell Line & Receptor Expression D->G Yes H Check Agonist Concentration G->H

Caption: A decision tree for troubleshooting this compound assay variability.

References

How to control for DQP1105 vehicle effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DQP1105. The following information will help you control for potential vehicle effects in your experiments, ensuring the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle control, and why is it essential when working with this compound?

A vehicle control is a formulation containing all the components of the experimental treatment, except for the active pharmaceutical ingredient (API), in this case, this compound. It is administered to a control group of subjects (e.g., cells or animals) to differentiate the physiological effects of the drug from those of its delivery vehicle.[1][2] Without a proper vehicle control, any observed biological responses could be mistakenly attributed to this compound when they are, in fact, a result of the vehicle itself.[1]

Q2: What is the recommended vehicle for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM. For in vivo studies, a common vehicle formulation involves first dissolving this compound in DMSO and then diluting it in a mixture of other components to improve tolerability and distribution. One such formulation described in the literature is 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline, with a final DMSO concentration of less than 5%.

Q3: What are the potential biological effects of the individual components of the this compound vehicle?

The components of the this compound vehicle can have their own biological effects, which necessitates the use of a vehicle control group. Below is a summary of potential effects for each component.

Table 1: Potential Biological Effects of this compound Vehicle Components
Vehicle ComponentConcentration Range (in final formulation)Potential In Vitro EffectsPotential In Vivo Effects
DMSO <5%Can affect cell growth and viability. Low concentrations may stimulate cell growth, while higher concentrations can be inhibitory or cytotoxic.[3][4][5] Can have anti-inflammatory effects.[1]Can have anti-inflammatory and analgesic effects.[1] High concentrations can cause inflammation and affect locomotor activity.[1][6][7]
Ethanol ~4%Can impact cell proliferation, with effects varying by cell line.[8]Can have a biphasic effect on locomotor activity, with lower concentrations potentially increasing activity and higher concentrations decreasing it.[6]
Tween 80 ~5%Can inhibit P-glycoprotein (P-gp), potentially affecting the transport of other substances across cell membranes.[9]Can cause hypersensitivity reactions in some cases.[1][10] May increase the absorption of co-administered drugs that are P-gp substrates.[9]
PEG 400 ~5%Generally considered to have low toxicity.High doses can be toxic.[1] May affect gastrointestinal, renal, and liver function.[11]

Troubleshooting Guide

Issue 1: I am observing unexpected effects in my this compound-treated group, but not in my untreated control group.

Possible Cause: The observed effects may be due to the vehicle and not this compound.

Solution:

  • Implement a Vehicle Control Group: If you are not already using one, this is the most critical step. This group should receive the exact same vehicle formulation as the this compound-treated group, administered via the same route and at the same volume.

  • Compare Results: Analyze the data from the vehicle control group alongside your untreated and this compound-treated groups. If the vehicle control group shows similar effects to the this compound group (when compared to the untreated group), it is likely that the vehicle is responsible for the observed phenotype.

Issue 2: The animals in my vehicle control group are exhibiting adverse effects (e.g., lethargy, irritation at the injection site).

Possible Cause: The concentration of one or more vehicle components may be too high for the animal model or administration route.

Solution:

  • Review Vehicle Component Concentrations: Ensure that the final concentrations of DMSO, ethanol, Tween 80, and PEG 400 are within tolerated limits for your specific animal model.

  • Conduct a Tolerability Study: Before initiating your main experiment, it is best practice to conduct a small-scale tolerability study with the vehicle alone to determine the maximum tolerated dose (MTD).

  • Reformulate the Vehicle: If adverse effects persist, consider reformulating the vehicle with lower concentrations of the potentially problematic components.

Experimental Protocols

Protocol 1: In Vitro Experiment with Vehicle Control

This protocol outlines a typical in vitro experiment to assess the effect of this compound on a specific cellular response, while controlling for vehicle effects.

  • Cell Culture: Plate cells at the desired density and allow them to adhere overnight.

  • Preparation of Treatment Groups:

    • Untreated Control: Cells receive only fresh culture medium.

    • Vehicle Control: Prepare the this compound vehicle (e.g., <0.5% DMSO in culture medium). Add this to the cells.

    • This compound Treatment: Prepare the this compound solution in the same vehicle at the desired final concentration. Add this to the cells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Assay: Perform the relevant assay to measure the cellular response (e.g., cell viability, protein expression, signaling pathway activation).

  • Data Analysis: Compare the results from the this compound-treated group to both the untreated control and the vehicle control. The true effect of this compound is the difference between the this compound-treated group and the vehicle control group.

Protocol 2: In Vivo Experiment with Vehicle Control

This protocol provides a framework for an in vivo study using this compound, incorporating the necessary vehicle control group.

  • Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before the experiment begins.

  • Group Allocation: Randomly assign animals to the following groups:

    • Naive Control (Optional): Animals that receive no treatment.

    • Vehicle Control: Animals that receive the this compound vehicle.

    • This compound Treatment Group(s): Animals that receive this compound at one or more dose levels.

  • Drug and Vehicle Preparation: Prepare the this compound solution and the vehicle-only solution. Ensure both are sterile and at the correct temperature for administration.

  • Administration: Administer the appropriate treatment to each group via the chosen route (e.g., intraperitoneal injection). Ensure the volume of administration is consistent across all groups.

  • Monitoring and Data Collection: Monitor the animals for any adverse effects and collect data on the relevant endpoints (e.g., behavioral changes, physiological measurements, tissue analysis).

  • Statistical Analysis: Compare the data from the this compound treatment group(s) to the vehicle control group to determine the specific effects of this compound.

Visualizations

Experimental_Workflow_In_Vitro cluster_preparation Preparation cluster_analysis Analysis start Plate Cells prep_untreated Prepare Untreated Control (Medium) prep_vehicle Prepare Vehicle Control prep_dqp Prepare this compound in Vehicle treat_untreated Add Medium prep_untreated->treat_untreated treat_vehicle Add Vehicle prep_vehicle->treat_vehicle treat_dqp Add this compound prep_dqp->treat_dqp assay Perform Assay treat_untreated->assay treat_vehicle->assay treat_dqp->assay analyze Data Analysis assay->analyze interpretation Interpret Results analyze->interpretation

Caption: In Vitro Experimental Workflow with Vehicle Control.

Experimental_Workflow_In_Vivo cluster_setup Experimental Setup cluster_procedure Procedure & Analysis acclimation Animal Acclimation grouping Random Group Allocation acclimation->grouping naive Naive Control vehicle Vehicle Control dqp This compound Treatment admin Treatment Administration naive->admin vehicle->admin dqp->admin monitor Monitoring & Data Collection admin->monitor analysis Statistical Analysis monitor->analysis conclusion Conclusion analysis->conclusion DQP1105_Signaling_Pathway cluster_receptor NMDA Receptor GluN1 GluN1 Channel_Opening Channel Opening GluN1->Channel_Opening Conformational Change GluN2D GluN2D GluN2D->Channel_Opening Conformational Change This compound This compound This compound->GluN1 Non-competitive Antagonist This compound->GluN2D Non-competitive Antagonist Vehicle Vehicle Cellular_Response Cellular Response Vehicle->Cellular_Response Potential Off-Target Effects Glutamate Glutamate Glutamate->GluN2D Binds Glycine Glycine Glycine->GluN1 Binds Channel_Opening->Cellular_Response Ca2+ Influx

References

DQP1105 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of DQP1105 and its proper storage conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It exhibits selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2] Its mechanism of action does not involve competing with the co-agonists glutamate or glycine but instead inhibits a pregating conformational change required for channel opening.[1][3][4]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Form: Store at -20°C for long-term stability.[5]

  • In Solution (e.g., DMSO): For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to store under a nitrogen atmosphere to minimize oxidation.[6]

Q3: What are the known solubility characteristics of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2][5]

SolventConcentration
DMSOSoluble to 100 mM[5]
DMSO>50 mg/ml[2]

Q4: Are there known degradation pathways for this compound?

Currently, there are no specific published studies detailing the degradation pathways of this compound. However, based on its chemical structure, which includes a dihydroquinoline and a pyrazoline moiety, potential degradation pathways can be hypothesized. Quinolone structures, in general, are known to be susceptible to photodegradation.[1][5] The dihydroquinoline ring may be prone to oxidation.[6] Hydrolysis of the pyrazoline ring or the butanoic acid side chain could also occur under certain pH conditions.

Q5: How can I assess the stability of this compound in my experimental setup?

To assess the stability of this compound under your specific experimental conditions, it is recommended to perform forced degradation studies. This involves subjecting the compound to various stress conditions and analyzing for degradation products. A general protocol for such a study is provided in the "Experimental Protocols" section.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results with this compound. Degradation of this compound due to improper storage or handling.1. Review storage conditions of both solid compound and stock solutions. Ensure they align with the recommended guidelines (-20°C for solid, -80°C for long-term solution storage).[5][6]2. Prepare fresh stock solutions from solid this compound.3. Protect solutions from light, as quinolone-like structures can be light-sensitive.[1][5]
Precipitation of this compound in aqueous buffers. Low aqueous solubility of this compound.1. Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility.2. Perform a solubility test in your specific buffer system prior to the main experiment.3. Consider using a surfactant or other solubilizing agent, but verify its compatibility with your experimental system.
Loss of this compound activity over time in an experimental assay. Degradation of this compound under assay conditions (e.g., pH, temperature, light exposure).1. Include a stability control in your experiment: incubate this compound under the same assay conditions for the same duration, then analyze its integrity and concentration using an appropriate analytical method (e.g., HPLC).2. If degradation is confirmed, consider modifying the assay conditions if possible (e.g., reducing incubation time, protecting from light).

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound on various receptors.

Receptor SubunitIC50 (µM)Expression System
GluN2D2.7Recombinant receptors[5]
GluN2C8.5Recombinant receptors[5]
GluN2B121Recombinant receptors[5]
GluK2153Recombinant receptors[5]
GluA1198Recombinant receptors[5]
GluN2A206Recombinant receptors[5]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for stress testing to evaluate the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µM. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep the solid this compound in a controlled temperature oven at 60°C for 24 hours. Also, incubate a solution of this compound (100 µM in a relevant buffer) at 60°C for 24 hours.

  • Photostability: Expose a solution of this compound (100 µM in a relevant buffer) to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples (stressed and control) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is a common starting point.

  • The method should be able to separate the parent this compound peak from any potential degradation products.

  • Quantify the amount of this compound remaining in each sample and calculate the percentage of degradation.

  • If significant degradation is observed, further characterization of the degradation products can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

DQP1105_Signaling_Pathway This compound Mechanism of Action cluster_receptor NMDA Receptor GluN1 GluN1 Conformational_Change Pregating Conformational Change GluN1->Conformational_Change GluN2C/D GluN2C/D GluN2C/D->Conformational_Change Ion_Channel Ion Channel (Closed) Glutamate Glutamate Glutamate->GluN2C/D binds Glycine Glycine Glycine->GluN1 binds This compound This compound This compound->Conformational_Change inhibits Channel_Opening Ion Channel (Open) Conformational_Change->Channel_Opening leads to Ca_Influx Ca²+ Influx Channel_Opening->Ca_Influx

Caption: this compound noncompetitively inhibits NMDA receptor activation.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow for this compound Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Stress_Conditions Stress_Conditions Prepare_Stock->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Stress Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 60°C) Stress_Conditions->Base_Hydrolysis Stress Oxidation Oxidation (3% H₂O₂ RT) Stress_Conditions->Oxidation Stress Photolysis Photolysis (UV/Vis Light) Stress_Conditions->Photolysis Stress Thermolysis Thermolysis (60°C) Stress_Conditions->Thermolysis Stress Analysis HPLC/LC-MS Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermolysis->Analysis Data_Interpretation Quantify Degradation & Identify Products Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: A workflow for assessing the stability of this compound.

References

Interpreting unexpected results with DQP1105 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DQP1105. The information is designed to help interpret unexpected results and refine experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a noncompetitive, negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] It exhibits selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1] Its inhibitory action is voltage-independent and cannot be overcome by increasing the concentration of the agonists glutamate or glycine.[1] this compound is thought to bind to a site in the lower, membrane-proximal portion of the agonist-binding domain.[1]

Q2: I am observing lower than expected selectivity for GluN2C/D subunits in my cell line. Why might this be?

A2: The observed selectivity of this compound can be highly dependent on the experimental system used. While high selectivity (at least 50-fold) for GluN2C/D over GluN2A/B is reported in Xenopus laevis oocytes, studies in Human Embryonic Kidney (HEK) cells have shown little selectivity. This discrepancy is a critical factor to consider when interpreting your results. The reasons for this difference are not fully elucidated but may involve variations in post-translational modifications of the receptor subunits or the presence of different interacting proteins between these expression systems.

Q3: My results with this compound are inconsistent. What are some potential sources of variability?

A3: Inconsistent results can arise from several factors:

  • Use-Dependence: this compound's inhibitory effect is dependent on the binding of glutamate to the NMDA receptor.[2] Ensure that you are applying a sufficient concentration of glutamate to activate the receptors before or concurrently with this compound application.

  • Compound Solubility and Stability: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO) and to ensure the final DMSO concentration in your experiments is below 0.1% to avoid solvent-induced artifacts.[2] Always prepare fresh dilutions from a frozen stock for each experiment.[2]

  • Cell Health and Density: The health and density of your cells can impact receptor expression and function. Maintain consistent cell culture conditions and plating densities across experiments.[2]

  • pH and Buffer Composition: Maintain consistent pH, temperature, and buffer composition, as these can influence NMDA receptor activity and compound efficacy.[2]

Troubleshooting Guide

Issue 1: Little to no inhibitory effect of this compound observed.
Potential Cause Troubleshooting Step
Insufficient Receptor Activation As this compound is a use-dependent inhibitor, ensure co-application of sufficient concentrations of both glutamate and a co-agonist (glycine or D-serine) to open the NMDA receptor channels.[2]
Incorrect this compound Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Compound Degradation Verify the age and storage conditions of your this compound stock. Prepare fresh dilutions for each experiment.[2]
Low Expression of GluN2C/D Subunits Confirm the expression of GluN2C and/or GluN2D subunits in your experimental system using techniques like Western blotting or qPCR.
Issue 2: High background signal or off-target effects.
Potential Cause Troubleshooting Step
Solvent Effects Ensure the final concentration of DMSO (or other solvent) is below 0.1% in your final experimental solution.[2] Run a vehicle-only control to assess the effect of the solvent on your system.
Compound Purity Verify the purity of your this compound sample. Impurities could lead to off-target effects.
Off-Target Binding While this compound is selective, at high concentrations, it may interact with other receptors or ion channels. Consider performing a counterscreen against relevant off-target proteins.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on different NMDA Receptor Subunits in Xenopus laevis Oocytes

Subunit CompositionIC50 (µM)
GluN1/GluN2A>200
GluN1/GluN2B>200
GluN1/GluN2C~7.0
GluN1/GluN2D~2.7

Data compiled from published literature.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is adapted for recording this compound's effect on NMDA receptors expressed in HEK293 cells.

Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2C, or GluN2D) using a suitable transfection reagent.

  • Use a marker plasmid (e.g., GFP) to identify transfected cells.

  • Record from cells 24-48 hours post-transfection.

Solutions:

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

  • Agonist Solution: External solution supplemented with 100 µM NMDA and 10 µM glycine.

  • This compound Solution: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration in the agonist solution immediately before use.

Recording Procedure:

  • Obtain whole-cell patch-clamp recordings from transfected HEK293 cells.

  • Hold the membrane potential at -60 mV.

  • Establish a stable baseline current in the external solution.

  • Perfuse the cell with the agonist solution to evoke an inward NMDA receptor-mediated current.

  • Once a stable current is achieved, co-apply the this compound solution with the agonists.

  • Observe the inhibition of the NMDA-evoked current.

  • Perform a washout with the agonist-containing solution to observe recovery from inhibition.

Calcium Imaging Assay

This protocol outlines a method for measuring changes in intracellular calcium ([Ca2+]i) in response to NMDA receptor activation and its inhibition by this compound.

Cell Preparation and Dye Loading:

  • Plate cells (e.g., primary neurons or transfected HEK293 cells) on glass coverslips.

  • Incubate cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in a suitable recording buffer (e.g., HBSS) for 30-45 minutes at 37°C.[2]

  • Wash the cells with the recording buffer to remove excess dye.

Imaging Procedure:

  • Mount the coverslip onto an imaging chamber on an inverted microscope equipped for fluorescence imaging.

  • Continuously perfuse the cells with the recording buffer.

  • Obtain a stable baseline fluorescence recording.

  • Stimulate the cells with a solution containing NMDA and glycine to induce calcium influx.

  • After observing a response, pre-incubate the cells with this compound for a defined period (e.g., 1-5 minutes) before co-applying with the NMDA/glycine solution.

  • Measure the change in fluorescence intensity. A decrease in the fluorescence signal in the presence of this compound indicates inhibition of NMDA receptor-mediated calcium entry.

Visualizations

DQP1105_Mechanism cluster_receptor NMDA Receptor GluN1 GluN1 IonChannel Ion Channel GluN2CD GluN2C/D Ca_ion Ca²⁺ IonChannel->Ca_ion Influx Glutamate Glutamate Glutamate->GluN2CD Binds Glycine Glycine Glycine->GluN1 Binds This compound This compound This compound->GluN2CD Binds to Allosteric Site This compound->IonChannel Prevents Opening Block Inhibition

Caption: this compound noncompetitively inhibits GluN2C/D-containing NMDA receptors.

Troubleshooting_Workflow start Unexpected this compound Result q1 Is receptor activation confirmed? start->q1 sol1 Ensure adequate agonist concentration q1->sol1 No q2 Is this compound concentration optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Perform dose-response curve q2->sol2 No q3 Is the correct subunit expressed? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Verify GluN2C/D expression q3->sol3 No end Consult further literature/support q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

DQP1105 IC50 variability across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of DQP1105, a selective antagonist for GluN2C- and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors. This guide is intended for researchers, scientists, and drug development professionals investigating the potential therapeutic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a preference for receptors containing the GluN2C and GluN2D subunits.[1][2] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate or glycine binding sites to inhibit receptor function.[1] This inhibition is voltage-independent and cannot be overcome by increasing the concentration of the receptor's agonists, glutamate and glycine.[1][2]

Q2: What is the reported IC50 of this compound on its target receptors?

A2: In studies using recombinant NMDA receptors expressed in various systems (e.g., Xenopus oocytes, HEK cells), this compound has demonstrated IC50 values in the low micromolar range for GluN2C- and GluN2D-containing receptors. For instance, reported IC50 values are approximately 7.0 µM for GluN2C and 2.7 µM for GluN2D. The compound shows significantly lower potency (over 50-fold) for receptors containing GluN2A and GluN2B subunits.[1][2]

Q3: Has the efficacy of this compound been evaluated in cancer cell lines?

A3: Currently, there is a lack of publicly available data on the cytotoxic or anti-proliferative effects of this compound in cancer cell lines. However, the expression of NMDA receptors, including the GluN2C and GluN2D subunits, has been reported in various cancer types.[3][4][5][6] Antagonists of NMDA receptors have been shown to possess anti-proliferative and anti-invasive properties in some cancer models, suggesting that this compound could have potential as an anti-cancer agent.[3][6][7]

Q4: Why do I observe significant variability in this compound IC50 values across different cancer cell lines in my experiments?

A4: IC50 variability across different cell lines is a common observation and can be attributed to a combination of biological and experimental factors.

  • Biological Factors:

    • Expression Levels of Target Receptors: The primary determinant of this compound sensitivity is the expression level of its target subunits, GluN2C and GluN2D, on the cancer cells. Cell lines with higher expression of these subunits are likely to be more sensitive.

    • NMDA Receptor Subunit Composition: The specific combination of GluN1 and GluN2 subunits forming the NMDA receptor can influence the pharmacological properties of the receptor and its sensitivity to antagonists.

    • Cellular Heterogeneity: Cancer cell lines can be heterogeneous, with subpopulations of cells exhibiting different sensitivities to the compound.

    • Differences in Signaling Pathways: The downstream signaling pathways activated by NMDA receptors can vary between cell lines, leading to different cellular responses to this compound. For example, some NMDA receptor antagonists have been shown to inhibit the ERK1/2 signaling pathway.[7]

    • Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein, in certain cancer cell lines can reduce the intracellular concentration of this compound, leading to higher IC50 values.[8]

  • Experimental Factors:

    • Cell Culture Conditions: Factors such as cell density at the time of treatment, passage number, and media composition can all influence cellular response to a drug.[9]

    • Assay Method: Different cytotoxicity or viability assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[10]

    • Incubation Time: The duration of exposure to this compound can significantly impact the observed IC50 value.[10][11]

    • Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[12]

Data Presentation: Hypothetical IC50 Values of this compound in Cancer Cell Lines

As extensive data on the IC50 of this compound in cancer is not yet available, the following table presents a hypothetical but plausible set of IC50 values to illustrate the potential variability across different cancer cell lines. These values are for illustrative purposes and should be experimentally determined.

Cancer Cell LineCancer TypePutative GluN2C/GluN2D ExpressionIncubation Time (hrs)Hypothetical IC50 (µM)Assay Method
SH-SY5YNeuroblastomaHigh485.2MTT
A549Lung CarcinomaModerate4815.8SRB
MCF-7Breast AdenocarcinomaLow7245.1MTT
U-87 MGGlioblastomaModerate4812.5SRB
PC-3Prostate AdenocarcinomaLow72> 100MTT

Troubleshooting Guide

This guide addresses common issues encountered during the determination of this compound IC50 values.

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding cells and reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[9]
Inconsistent IC50 values between experiments - Variation in cell passage number- Differences in cell confluence at the time of treatment- Instability of this compound in solution- Use cells within a consistent and low passage number range.- Seed cells at a consistent density and treat them at a similar level of confluence.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Poor sigmoidal dose-response curve - Inappropriate concentration range of this compound- Compound precipitation at high concentrations- Low sensitivity of the cell line- Perform a preliminary experiment with a wide range of concentrations to determine the optimal range.- Visually inspect the wells with the highest concentrations for any signs of precipitation.- Confirm the expression of GluN2C/GluN2D in the cell line.
IC50 value is higher than expected - Low expression of target receptors- Presence of drug efflux pumps- this compound binding to serum proteins in the media- Verify the expression of GluN2C and GluN2D subunits using techniques like qPCR or Western blotting.- Co-incubate with known inhibitors of drug efflux pumps to see if it potentiates the effect of this compound.- Consider reducing the serum concentration in the media during the drug incubation period.

Experimental Protocols

Protocol 1: Determination of IC50 using the MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.[14]

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[14]

Visualizations

DQP1105_Signaling_Pathway cluster_membrane Cell Membrane NMDA_R NMDA Receptor (GluN1/GluN2C/D) Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_R Activates This compound This compound This compound->NMDA_R Inhibits This compound->Inhibition Downstream Downstream Signaling (e.g., ERK1/2 pathway) Ca_ion->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound signaling pathway in cancer cells.

IC50_Workflow A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48h) C->D E Cell Viability Assay (e.g., MTT) D->E F Data Analysis (Absorbance Reading) E->F G IC50 Calculation (Non-linear Regression) F->G

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Logic cluster_exp Experimental Factors cluster_bio Biological Factors Start Inconsistent IC50 Results Check_Experimental Review Experimental Protocol Start->Check_Experimental Check_Biological Investigate Biological Factors Start->Check_Biological Solution_Exp Optimize Assay Conditions Check_Experimental->Solution_Exp Exp1 Cell Seeding Density Check_Experimental->Exp1 Exp2 Reagent Preparation Check_Experimental->Exp2 Exp3 Incubation Times Check_Experimental->Exp3 Solution_Bio Characterize Cell Line Check_Biological->Solution_Bio Bio1 Target Expression Check_Biological->Bio1 Bio2 Cell Passage Number Check_Biological->Bio2 Bio3 Drug Resistance Check_Biological->Bio3

Caption: Troubleshooting logic for IC50 variability.

References

Validation & Comparative

A Comparative Guide to DQP-1105 and Other Selective GluN2C/D Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DQP-1105 with other selective antagonists targeting the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The diversity of four GluN2 subunits (GluN2A-D) gives rise to distinct receptor subtypes with unique physiological and pharmacological properties, making subtype-selective antagonists valuable tools for research and potential therapeutic agents.[1][2]

DQP-1105 is a noncompetitive antagonist with a notable selectivity for NMDA receptors containing GluN2C or GluN2D subunits.[3][4] This guide will objectively compare its performance against other prominent GluN2C/D selective antagonists, supported by experimental data, detailed methodologies, and visual diagrams to facilitate understanding.

Quantitative Comparison of Antagonist Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for DQP-1105 and other selected GluN2C/D antagonists across different NMDA receptor subunits. Lower values indicate higher potency.

Table 1: IC50 Values (μM) of GluN2C/D Selective Antagonists

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DReference
DQP-1105 >206>1218.52.7[3]
QNZ46 >150>1505.33.9[5]
NAB-14 >400>4003.72.2[6]

Data presented as mean values. Experimental conditions may vary between studies.

Table 2: Ki Values (nM) of Competitive GluN2C/D Selective Antagonists

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DReference
UBP791 407014009080[7]
UBP1700 ~450~35097[8][9]

Ki values are derived from IC50 values and the Cheng-Prusoff equation. Experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) for IC50 Determination

This protocol is a standard method for characterizing the potency of NMDA receptor antagonists on receptors expressed in Xenopus laevis oocytes.[7][10]

1. Oocyte Preparation and Receptor Expression:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
  • Inject oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits.
  • Incubate oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
  • Impale the oocyte with two glass microelectrodes filled with 3M KCl to serve as voltage and current electrodes.
  • Voltage-clamp the oocyte at a holding potential of -40 mV to -70 mV.

3. Data Acquisition:

  • Apply a solution containing a saturating concentration of glycine (e.g., 100 μM) and a sub-saturating concentration of glutamate (e.g., 10 μM) to elicit an inward current.
  • Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of the antagonist (e.g., DQP-1105).
  • Record the peak or steady-state current inhibition at each antagonist concentration.
  • Wash the oocyte with the agonist solution between antagonist applications to ensure washout.

4. Data Analysis:

  • Normalize the inhibited current to the control current (in the absence of the antagonist).
  • Plot the normalized current as a function of the antagonist concentration.
  • Fit the data to a logistic equation to determine the IC50 value.

Radioligand Binding Assay (Competitive)

This protocol describes a general method to determine the binding affinity (Ki) of a competitive antagonist.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293) expressing the NMDA receptor subtype of interest.
  • Harvest the cells and homogenize them in a cold buffer.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet multiple times by resuspension and centrifugation.

2. Binding Assay:

  • Incubate the prepared cell membranes with a known concentration of a radiolabeled competitive antagonist (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test compound (the "cold" antagonist).
  • Allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
  • Wash the filters quickly with cold buffer to remove non-specific binding.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled test compound.
  • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the signaling pathway of GluN2C/D-containing NMDA receptors and a typical experimental workflow for the development of selective antagonists.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1/GluN2C/D Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Antagonist DQP-1105 (Antagonist) Antagonist->NMDAR Inhibits Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Signaling->Response

Caption: Simplified signaling pathway of a GluN2C/D-containing NMDA receptor.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screening Lead_ID Lead Identification HTS->Lead_ID Binding Binding Assays (Affinity & Selectivity) Lead_ID->Binding Electrophys Electrophysiology (Potency & Mechanism) Binding->Electrophys SAR Structure-Activity Relationship (SAR) Electrophys->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy (Animal Models) ADME->In_Vivo Safety Safety Pharmacology In_Vivo->Safety

Caption: General experimental workflow for NMDA receptor antagonist development.

References

A Comparative Guide to DQP1105 and Ifenprodil: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of DQP1105 and ifenprodil, two subunit-selective negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate an objective evaluation of their respective pharmacological profiles.

Introduction

This compound and ifenprodil are both noncompetitive antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. However, they exhibit distinct selectivity for different GluN2 subunits, which dictates their potential therapeutic applications and side-effect profiles. This compound is a selective inhibitor of NMDA receptors containing GluN2C and GluN2D subunits, while ifenprodil selectively targets GluN2B-containing receptors.[1][2] This fundamental difference in their mechanism of action is the cornerstone of this comparative analysis.

Data Presentation: A Side-by-Side Look at Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and ifenprodil from various in vitro and in vivo studies. It is important to note that the data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Efficacy of this compound and Ifenprodil on NMDA Receptor Subtypes

CompoundReceptor SubtypeAssay TypeIC50 / KiReference
This compound GluN1/GluN2ATwo-Electrode Voltage Clamp (Xenopus oocytes)206 μM[3]
GluN1/GluN2BTwo-Electrode Voltage Clamp (Xenopus oocytes)121 μM[3]
GluN1/GluN2CTwo-Electrode Voltage Clamp (Xenopus oocytes)7.0 μM[1]
GluN1/GluN2DTwo-Electrode Voltage Clamp (Xenopus oocytes)2.7 μM[1]
Ifenprodil GluN1/GluN2BTwo-Electrode Voltage Clamp (Xenopus oocytes)223 nM[4]
GluN1/GluN2BRadioligand Binding AssayKi = 5.8 nM[4]

Table 2: In Vivo Efficacy of this compound and Ifenprodil in Preclinical Models

CompoundAnimal ModelTherapeutic AreaKey FindingsReference
This compound Tsc1+/- mouse model of epilepsyEpilepsyIntraperitoneal injection (28 mg/kg) diminished seizure burden.[1]
Spinal Nerve Ligation (SNL) model in ratsNeuropathic PainReduced the frequency of miniature excitatory postsynaptic currents (mEPSCs).[5]
Ifenprodil Rat model of subarachnoid hemorrhageNeuroprotectionImproved long-term neurologic deficits and attenuated neuronal death.[6]
6-OHDA-induced rat model of Parkinson's diseaseNeuroprotectionImproved motor function and showed a protective effect on neurons.[7]
Human neocortical tissue from epilepsy patientsEpilepsyReduced pyramidal cell neural excitability.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal cluster_GluN1 Postsynaptic Terminal cluster_GluN2 Postsynaptic Terminal Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_vesicle->NMDA_Receptor Glutamate Release Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening GluN1_1 GluN1 GluN1_2 GluN1 GluN2B GluN2B GluN2C_D GluN2C/D Ifenprodil Ifenprodil Ifenprodil->GluN2B Binds to GluN2B subunit This compound This compound This compound->GluN2C_D Binds to GluN2C/D subunits Downstream Downstream Signaling (e.g., Excitotoxicity) Ca_ion->Downstream Influx

Figure 1. Signaling pathway of NMDA receptor modulation by this compound and ifenprodil.

cluster_Workflow Experimental Workflow: In Vitro Efficacy Assessment A Cell Culture (e.g., HEK293 cells or primary neurons) B Transfection with NMDA Receptor Subunits (e.g., GluN1 + GluN2B/C/D) A->B C Whole-Cell Patch Clamp Electrophysiology B->C D Application of Agonists (Glutamate + Glycine) C->D E Application of Antagonist (this compound or Ifenprodil) D->E F Measure Inhibitory Current (IC50 determination) E->F

Figure 2. A generalized experimental workflow for assessing in vitro efficacy.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are summaries of the key experimental protocols used in the cited studies.

Whole-Cell Patch-Clamp Electrophysiology (for IC50 determination)
  • Cell Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Primary neurons, such as cortical or hippocampal neurons, can also be used.[9]

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a standard electrophysiology rig. The intracellular pipette solution typically contains a cesium-based solution to block potassium channels, while the extracellular solution is a buffered saline solution.

  • Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV or -70 mV. NMDA receptor-mediated currents are evoked by the application of saturating concentrations of glutamate and glycine.

  • Drug Application: After establishing a stable baseline current, various concentrations of the antagonist (this compound or ifenprodil) are co-applied with the agonists.

  • Data Analysis: The inhibitory effect of the antagonist is measured as the percentage reduction in the agonist-evoked current. The concentration-response data are then fitted to a logistic equation to determine the IC50 value.[10]

In Vivo Animal Models
  • Tuberous Sclerosis Complex (TSC)-induced Epilepsy Model (for this compound):

    • Animal Model: Heterozygote Tsc1+/- mice, which spontaneously develop epilepsy, are used.

    • Drug Administration: this compound is dissolved in a vehicle solution and administered via intraperitoneal (IP) injection.

    • Efficacy Endpoint: The primary outcome measured is the seizure burden, which can be quantified through electroencephalogram (EEG) recordings.[1]

  • Spinal Nerve Ligation (SNL) Model of Neuropathic Pain (for this compound):

    • Animal Model: Adult male Sprague-Dawley rats undergo surgical ligation of the L5 and L6 spinal nerves to induce neuropathic pain.

    • Electrophysiology: In vivo patch-clamp recordings are performed on lamina I neurons in the spinal cord dorsal horn.

    • Efficacy Endpoint: The frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) are measured before and after the application of this compound.[5]

  • Subarachnoid Hemorrhage (SAH) Model (for Ifenprodil):

    • Animal Model: An endovascular perforation model is used to induce SAH in rats.

    • Drug Administration: Ifenprodil is administered to the rats after the induction of SAH.

    • Efficacy Endpoints: Neurological function is assessed using sensorimotor and spatial learning tests. Neuronal death, blood-brain barrier damage, and cerebral edema are evaluated through histological and molecular techniques.[6]

Conclusion

This compound and ifenprodil represent two distinct approaches to modulating NMDA receptor function, with this compound targeting GluN2C/D subunits and ifenprodil targeting the GluN2B subunit. The available data indicate that both compounds are potent and selective antagonists at their respective targets. While direct comparative efficacy studies are lacking, the information presented in this guide provides a solid foundation for researchers to evaluate the potential of each compound for their specific research interests and therapeutic goals. The choice between this compound and ifenprodil will ultimately depend on the specific NMDA receptor subtype implicated in the physiological or pathological process under investigation. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy and therapeutic potential.

References

Validating the Selectivity of DQP1105 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental validation of DQP1105's selectivity, a potent noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C and GluN2D subunits. The focus is on studies utilizing knockout (KO) animal models to definitively assess its subunit-specific effects. While in vitro data consistently demonstrates the selectivity of this compound, in vivo validation using genetically modified models is the gold standard for confirming target engagement and specificity within a complex biological system.

Executive Summary

This compound is a valuable pharmacological tool for investigating the roles of GluN2C and GluN2D-containing NMDA receptors in health and disease. Its selectivity has been primarily characterized through in vitro assays. However, conclusive in vivo validation of its selectivity has been demonstrated in GluN2D knockout mice, where the inhibitory effects of this compound on NMDA receptor currents were significantly diminished compared to wild-type animals. To date, similar direct validation studies of this compound in GluN2C knockout mice have not been identified in the peer-reviewed literature. This guide summarizes the available experimental data and provides detailed protocols for the key experiments cited.

Data Presentation: this compound Selectivity in Wild-Type vs. Knockout Models

The following table summarizes the key quantitative data from a study by Jones et al. (2018), which investigated the effects of this compound in substantia nigra dopaminergic neurons from wild-type (WT) and GluN2D knockout (Grin2D-null) mice.

ParameterGenotypeThis compound ConcentrationInhibition of NMDA-activated current (%)Statistical Significance (vs. WT)Reference
NMDA-activated current inhibitionWild-Type (WT)10 µM21.9 ± 4.6-[1]
NMDA-activated current inhibitionGluN2D Knockout (Grin2D-null)10 µM3.2 ± 3.1P = 0.001[1]

Experimental Protocols

Validation of this compound Selectivity in GluN2D Knockout Mice

The following protocol is a summary of the methods used by Jones et al. (2018) to assess the effect of this compound on NMDA-activated currents in brain slices.[1]

1. Animal Models:

  • Wild-type (C57BL/6J) and GluN2D knockout (Grin2D-null) mice were used.

  • All procedures were conducted in accordance with institutional animal care and use committee guidelines.

2. Brain Slice Preparation:

  • Mice were anesthetized and decapitated.

  • The brain was rapidly removed and placed in ice-cold, oxygenated slicing solution.

  • Coronal midbrain slices (250 µm thick) containing the substantia nigra were prepared using a vibratome.

  • Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour before recording.

3. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings were performed on visually identified dopaminergic neurons in the substantia nigra pars compacta.

  • The internal solution contained a cesium-based solution to block potassium currents.

  • The external solution (aCSF) contained tetrodotoxin (TTX) to block sodium channels and picrotoxin to block GABAA receptors.

  • NMDA-activated currents were evoked by bath application of NMDA (100 µM) and the co-agonist glycine (10 µM).

4. Drug Application:

  • A stable baseline of NMDA-activated current was established.

  • This compound (10 µM) was then co-applied with NMDA and glycine.

  • The percentage of inhibition of the NMDA-activated current by this compound was calculated.

5. Data Analysis:

  • Data were analyzed using appropriate software (e.g., pCLAMP).

  • Statistical significance was determined using an unpaired t-test.

Mandatory Visualizations

Experimental Workflow for Knockout Model Validation

G cluster_0 Animal Models cluster_1 Experimental Procedure cluster_2 Data Analysis WT Wild-Type Mice Slice Brain Slice Preparation WT->Slice KO GluN2D Knockout Mice KO->Slice Record Electrophysiological Recording (NMDA-activated currents) Slice->Record Drug This compound Application Record->Drug Measure Measure Current Inhibition Drug->Measure Compare Compare WT vs. KO Measure->Compare

Caption: Workflow for validating this compound selectivity in knockout mice.

Signaling Pathway of GluN2D-Containing NMDA Receptors

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDAR GluN1/GluN2D NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx This compound This compound This compound->NMDAR Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling Plasticity Synaptic Plasticity & Neuronal Function Signaling->Plasticity

Caption: Simplified signaling pathway of GluN2D-containing NMDA receptors.

Comparison with Alternatives

While this compound is a key tool compound, other molecules with varying degrees of selectivity for GluN2C/D subunits exist. A direct comparison of their validation in knockout models is challenging due to a lack of published studies for many of these compounds.

CompoundPrimary Target(s)Validation in Knockout Models
This compound GluN2C/GluN2DValidated in GluN2D KO mice.[1] No data in GluN2C KO mice.
QNZ46 GluN2C/GluN2DLimited public data on validation in specific knockout models.
UBP1700 GluN2C/GluN2DLimited public data on validation in specific knockout models.
(S)-(-)-DQP-997-74 GluN2C/GluN2DA more potent analog of this compound, but specific knockout validation data is not readily available.

Conclusion

The use of GluN2D knockout mice has provided strong in vivo evidence for the selectivity of this compound. The significant reduction in its inhibitory effect in the absence of the GluN2D subunit confirms that this subunit is a primary target of the compound in the brain regions studied. This validation is critical for interpreting data from pharmacological studies using this compound to probe the function of GluN2D-containing NMDA receptors.

References

A Comparative Guide to DQP-1105 and Other Noncompetitive NMDA Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of DQP-1105, a novel noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other established antagonists in its class, including Ketamine, Phencyclidine (PCP), Memantine, and Dizocilpine (MK-801). The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Executive Summary

DQP-1105 is a potent and selective noncompetitive antagonist of NMDA receptors containing GluN2C and GluN2D subunits.[1][2][3][4] Unlike traditional channel blockers such as Ketamine, PCP, and MK-801, DQP-1105 exhibits a voltage-independent mechanism of action, suggesting a distinct binding site and mode of inhibition.[1][2][3] This unique profile may offer a differentiated therapeutic window, potentially avoiding some of the psychotomimetic side effects associated with other nonselective NMDA antagonists. This guide summarizes the available quantitative data on the potency, kinetics, and functional effects of these compounds.

Mechanism of Action: A Tale of Two Sites

Noncompetitive NMDA antagonists primarily function by blocking the ion channel pore, preventing the influx of Ca2+ and Na+. However, the precise binding site and mechanism can vary, leading to different pharmacological profiles.

Classical Channel Blockers (Ketamine, PCP, MK-801, Memantine): These antagonists typically bind to a site within the ion channel pore, known as the "PCP site." Their binding is often voltage-dependent, meaning their inhibitory activity is influenced by the membrane potential.

DQP-1105: A Novel Allosteric Modulator: DQP-1105 acts via a noncompetitive and voltage-independent mechanism.[1][2][3] Experimental evidence suggests it binds to a novel allosteric site located in the agonist-binding domain of the GluN2C/D subunits.[2] This inhibition cannot be overcome by increasing the concentration of the agonists glutamate or glycine.[2][3]

cluster_0 Classical Channel Blockers cluster_1 Novel Allosteric Modulator Ketamine Ketamine IonChannel NMDA Receptor Ion Channel Ketamine->IonChannel Bind to PCP site within the pore PCP PCP PCP->IonChannel Bind to PCP site within the pore MK801 MK-801 MK801->IonChannel Bind to PCP site within the pore Memantine Memantine Memantine->IonChannel Bind to PCP site within the pore DQP1105 DQP-1105 AgonistBindingDomain Agonist-Binding Domain (GluN2C/D) This compound->AgonistBindingDomain Binds to a novel allosteric site

Binding sites of noncompetitive NMDA antagonists.

Potency and Selectivity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for DQP-1105 and other noncompetitive antagonists on different NMDA receptor subunits. It is important to note that experimental conditions can vary between studies, potentially affecting absolute IC50 values.

Table 1: Potency (IC50, µM) of Noncompetitive NMDA Antagonists on Recombinant NMDA Receptor Subunits

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2DReference
DQP-1105 >300>3007.02.7[1][4]
Ketamine 0.70.50.50.7[5]
PCP 0.10.10.20.2[5]
Memantine 0.90.8N/A0.5[5]
MK-801 0.010.010.10.1[5]

Note: Data for Ketamine, PCP, Memantine, and MK-801 are adapted from a single comparative study for consistency.[5] Data for DQP-1105 is from separate studies. "N/A" indicates data not available in the cited source.

DQP-1105 demonstrates remarkable selectivity for GluN2C and GluN2D-containing receptors, with at least 50-fold lower IC50 values for these subunits compared to GluN2A and GluN2B.[2][3] In contrast, Ketamine, PCP, and MK-801 show broader activity across the different GluN2 subunits.

Binding Kinetics: The Dynamics of Inhibition

The rates at which a drug binds (kon) and unbinds (koff) from its target are crucial determinants of its pharmacological effect.

Table 2: Binding Kinetics of DQP-1105 on GluN1/GluN2D Receptors

ParameterValueUnit
k-on 4.5 x 10^5M⁻¹s⁻¹
k-off 0.65s⁻¹
K-D (calculated) 1.4µM

Source: Regression analysis of NMDA-activated GluN1/GluN2D receptor responses.[6]

Kinetic data for other noncompetitive antagonists are more complex. For instance, the unbinding of memantine is faster than that of MK-801, which is thought to contribute to its better side-effect profile. While direct comparative kinetic studies with DQP-1105 are not yet available, the provided data for DQP-1105 allows for an initial assessment of its binding dynamics.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the presented data.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for DQP-1105 IC50 Determination
  • Expression System: Xenopus laevis oocytes injected with cRNAs encoding rat NMDA receptor subunits (GluN1 and one of GluN2A-D).

  • Recording: Whole-cell currents were recorded using a two-electrode voltage clamp amplifier. Oocytes were clamped at a holding potential of -40 mV.

  • Agonist Application: Receptors were activated by co-application of glutamate and glycine.

  • IC50 Determination: Concentration-response curves were generated by applying increasing concentrations of DQP-1105 in the presence of agonists. The data were fitted to a logistic equation to determine the IC50 value.

Oocyte Xenopus Oocyte (expressing NMDA receptors) TEVC Two-Electrode Voltage Clamp (Hold at -40 mV) Oocyte->TEVC Agonist Apply Glutamate + Glycine TEVC->Agonist Antagonist Apply increasing [DQP-1105] Agonist->Antagonist Record Record Whole-Cell Current Antagonist->Record Analyze Generate Concentration-Response Curve and calculate IC50 Record->Analyze

Workflow for IC50 determination using TEVC.

Functional Effects: From Synapse to Behavior

The ultimate value of a pharmacological agent lies in its functional effects. This section compares the known in vivo and in vitro effects of DQP-1105 and its counterparts.

Neuroprotection

Overactivation of NMDA receptors is implicated in excitotoxic neuronal death. Noncompetitive antagonists can offer neuroprotection by mitigating this overactivation.

  • DQP-1105: While direct studies on the neuroprotective effects of DQP-1105 are limited, its selective antagonism of GluN2C/D subunits, which are implicated in certain neurological disorders, suggests potential neuroprotective properties. Further investigation is warranted.

  • Memantine: Clinically used for the treatment of Alzheimer's disease, memantine is thought to exert its neuroprotective effects by preferentially blocking excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.

  • Ketamine, PCP, and MK-801: These compounds have demonstrated neuroprotective effects in various preclinical models of neuronal injury. However, their clinical utility for this indication is limited by their adverse effects.

Psychotomimetic Effects

A significant drawback of many noncompetitive NMDA antagonists is their propensity to induce psychosis-like symptoms, including hallucinations and thought disorders.

  • DQP-1105: To date, there are no published studies specifically investigating the psychotomimetic potential of DQP-1105. Its high selectivity for GluN2C/D subunits may potentially lead to a reduced psychotomimetic profile compared to non-selective antagonists, but this requires experimental validation.

  • Ketamine and PCP: These are well-known for their psychotomimetic effects and are used recreationally as dissociative hallucinogens.[7] In clinical research, ketamine is used to model psychosis.

  • MK-801: This potent antagonist also induces significant psychotomimetic effects in animal models.

  • Memantine: Exhibits a much lower incidence of psychotomimetic side effects compared to ketamine and PCP, which is attributed to its faster unbinding kinetics and voltage-dependency.

Other Therapeutic Applications
  • DQP-1105: Has shown efficacy in a murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy, suggesting a potential role in seizure disorders.[1] It has also been used as a tool compound to study the role of GluN2C/D-containing NMDA receptors in cortical interneuron maturation.[8]

  • Ketamine: Is used as an anesthetic and has emerged as a rapid-acting antidepressant for treatment-resistant depression.

  • Memantine: Is approved for the treatment of moderate-to-severe Alzheimer's disease.

Conclusion

DQP-1105 represents a promising new class of noncompetitive NMDA receptor antagonists with a distinct mechanism of action and a high degree of selectivity for GluN2C/D-containing receptors. This unique pharmacological profile distinguishes it from classical channel blockers like Ketamine, PCP, MK-801, and Memantine. While further research is needed to fully characterize its functional effects, particularly concerning its neuroprotective and psychotomimetic potential, the available data suggest that DQP-1105 could be a valuable tool for dissecting the roles of GluN2C/D subunits in neurological function and disease, and may hold therapeutic potential for conditions such as epilepsy. Researchers are encouraged to consider the comparative data presented in this guide when designing future studies and drug development programs.

References

DQP1105: A Comparative Analysis of its Cross-reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective NMDA receptor antagonist, DQP1105, and its cross-reactivity with other glutamate receptor subtypes. The following sections present quantitative data on its receptor affinity, detailed experimental protocols for assessing selectivity, and visual representations of experimental workflows and associated signaling pathways.

Comparative Analysis of this compound Activity at Glutamate Receptors

This compound demonstrates significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3][4][5] Experimental data, summarized in the table below, consistently show substantially lower half-maximal inhibitory concentrations (IC50) for GluN2C and GluN2D subunits compared to other NMDA, AMPA, and Kainate receptor subunits. This selectivity is reported to be over 50-fold for GluN2D- and GluN2C-containing receptors over GluN2B-, GluK2-, GluA1-, and GluN2A-containing receptors.[1][3] The inhibition by this compound is noncompetitive and voltage-independent.[2][4]

Receptor SubtypeIC50 (μM)Experimental SystemReference
NMDA Receptors
GluN1/GluN2A206Xenopus oocytes[1][2]
54HEK cells (perforated patch)[2]
GluN1/GluN2B121Xenopus oocytes[1]
>33 (negligibly inhibited)BHK cells[2]
GluN1/GluN2C8.5Xenopus oocytes[1]
7.0Not Specified[4][5]
GluN1/GluN2D2.7Xenopus oocytes[1][2][4][5]
2.1HEK cells (perforated patch)[2]
AMPA Receptors
GluA1198Xenopus oocytes[1]
Kainate Receptors
GluK2153Xenopus oocytes[1]

Experimental Protocols

The determination of this compound's selectivity and potency involves various electrophysiological and cell-based assays. Below are detailed methodologies for the key experiments cited.

Two-Electrode Voltage-Clamp Recordings in Xenopus Oocytes

This technique is widely used to study the activity of ion channels, such as glutamate receptors, expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific glutamate receptor subunits of interest (e.g., GluN1 and a specific GluN2 subunit for NMDA receptors).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential (typically -40 to -80 mV).

    • Agonists (e.g., glutamate and glycine for NMDA receptors) are applied to elicit an ionic current through the expressed receptors.

  • Data Acquisition and Analysis:

    • The current responses are recorded in the absence and presence of various concentrations of this compound.

    • The inhibition of the agonist-evoked current by this compound is measured.

    • Concentration-response curves are generated, and the IC50 value is calculated using appropriate pharmacological models.

Whole-Cell Patch-Clamp Recordings in Mammalian Cells (HEK293 or BHK)

This method allows for the recording of ionic currents from the entire cell membrane, providing a detailed analysis of receptor function in a mammalian cell line.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) or Baby Hamster Kidney (BHK) cells are cultured and transiently transfected with plasmids containing the cDNA for the desired glutamate receptor subunits.

  • Cell Plating: Transfected cells are plated onto coverslips for recording.

  • Electrophysiological Recording:

    • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an external solution.

    • A glass micropipette with a small tip opening is filled with an internal solution and brought into contact with a single cell.

    • A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane patch under the pipette is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a specific holding potential.

  • Drug Application and Data Analysis:

    • Agonists and this compound are applied to the cell via a rapid perfusion system.

    • The resulting currents are recorded and analyzed in a similar manner to the two-electrode voltage-clamp recordings to determine the IC50 of this compound.

    • Perforated Patch Variation: To minimize the dialysis of intracellular components, the perforated patch-clamp technique can be used. In this variation, the patch pipette contains an antibiotic (e.g., nystatin or amphotericin B) that forms small pores in the cell membrane, allowing for electrical access without disrupting the intracellular environment.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_expression Receptor Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_prep Oocyte Preparation (Xenopus laevis) crna_injection cRNA Injection oocyte_prep->crna_injection cell_culture Mammalian Cell Culture (HEK293/BHK) transfection Transfection with Receptor Subunit cDNA cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp incubation Incubation (2-7 days) crna_injection->incubation tevc Two-Electrode Voltage-Clamp incubation->tevc data_acquisition Current Recording tevc->data_acquisition patch_clamp->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Experimental workflow for assessing this compound cross-reactivity.

glutamate_receptor_signaling cluster_nmda NMDA Receptor Signaling cluster_ampa_kainate AMPA & Kainate Receptor Signaling GluN2A GluN2A Pro_survival Pro_survival GluN2A->Pro_survival Pro-survival Pathways (e.g., CREB activation) GluN2B GluN2B Pro_death Pro_death GluN2B->Pro_death Pro-death Pathways GluN2C GluN2C MAPK MAPK GluN2C->MAPK MAPK Cascade GluN2D GluN2D GABA_Basal GABA_Basal GluN2D->GABA_Basal Modulation of GABAergic Interneurons & Basal Ganglia Circuits AMPA AMPA Receptor Lyn_MAPK Lyn_MAPK AMPA->Lyn_MAPK Lyn-MAPK Pathway Kainate Kainate Receptor Metabotropic Metabotropic Kainate->Metabotropic Metabotropic Signaling

Simplified signaling pathways of major glutamate receptor subtypes.

Conclusion

The available data strongly indicate that this compound is a potent and selective antagonist of NMDA receptors containing GluN2C and GluN2D subunits. Its significantly lower affinity for other NMDA receptor subunits, as well as for AMPA and Kainate receptors, highlights its potential as a valuable research tool for dissecting the specific physiological and pathological roles of GluN2C- and GluN2D-containing NMDA receptors. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of this compound's pharmacological profile. The distinct signaling pathways associated with each glutamate receptor subtype underscore the importance of such selective antagonists in neuroscience research and drug development.

References

Independent Validation of DQP1105's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the mechanism of action of DQP1105, a novel N-methyl-D-aspartate (NMDA) receptor antagonist, with other alternative compounds. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of this compound.

This compound: A Selective Modulator of NMDA Receptors

This compound is a negative allosteric modulator (NAM) that demonstrates significant selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[1][2][3][4] Its mechanism of action is distinct from many other NMDA receptor antagonists, offering a unique profile for therapeutic intervention in neurological disorders where these specific subunits are implicated.

Key characteristics of this compound's mechanism of action include:

  • Noncompetitive Inhibition: this compound's inhibitory effect cannot be overcome by increasing the concentration of the co-agonists, glutamate or glycine.[1][3][4] This indicates that it does not bind to the agonist binding sites.

  • Voltage-Independent: The inhibitory action of this compound is not dependent on the membrane potential.[1][2][3][4] This differentiates it from channel blockers like ketamine, whose action is voltage-dependent.

  • Subunit Selectivity: this compound is at least 50-fold more potent at inhibiting GluN2C- and GluN2D-containing receptors compared to those with GluN2A or GluN2B subunits.[1][3][4]

  • Glutamate-Dependent Action: The affinity of this compound for the receptor increases when glutamate is bound, suggesting a modulatory role that is dependent on the receptor's activation state.[2][5]

  • Pregating Modulation: this compound is believed to inhibit a pregating step in receptor activation. It reduces the frequency of channel opening without significantly altering the mean open time or the single-channel conductance.[1][3][4] This suggests it prevents the channel from opening rather than blocking the open pore.[1][3][4]

Comparative Analysis with Alternative NMDA Receptor Modulators

This compound's unique mechanism can be better understood by comparing it to other NMDA receptor antagonists with different modes of action and subunit selectivities.

CompoundMechanism of ActionSubunit Selectivity
This compound Noncompetitive Negative Allosteric Modulator GluN2C/GluN2D
IfenprodilNoncompetitive, allosteric inhibitorGluN2B
RadiprodilNoncompetitive, allosteric inhibitorGluN2B
QNZ-46Noncompetitive antagonistGluN2C/GluN2D
UBP-1700Noncompetitive antagonistGluN2C/GluN2D
TCN-201Selective allosteric modulatorGluN2A
KetamineUncompetitive channel blockerNon-selective
D-AP5Competitive antagonist (glutamate site)Non-selective
Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various NMDA receptor subunits, highlighting its selectivity profile.

CompoundGluN1/GluN2A IC50 (µM)GluN1/GluN2B IC50 (µM)GluN1/GluN2C IC50 (µM)GluN1/GluN2D IC50 (µM)
DQP-1105 2061217.02.7
(S)-(-)-2i (DQP-997-74) 5.2160.0690.035
2a (DQP-26) >30>300.770.44

Data sourced from multiple studies.[1][2][6]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of the NMDA receptor and a typical experimental workflow for compound validation.

NMDA_Receptor_Signaling cluster_receptor NMDA Receptor cluster_agonists Agonists cluster_modulator Allosteric Modulator cluster_channel Ion Channel GluN1 GluN1 GluN2 GluN2 (C/D) Glutamate Glutamate Glutamate->GluN2 Binds to agonist site Channel_Open Channel Opening Glycine Glycine Glycine->GluN1 Binds to co-agonist site This compound This compound This compound->GluN2 Binds to allosteric site (Glutamate-dependent) This compound->Channel_Open Inhibits (Pregating) Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx

Caption: this compound's allosteric modulation of the NMDA receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Isolation & Preparation TEVC Two-Electrode Voltage Clamp (Oocytes) Oocyte_Prep->TEVC Express NMDA receptor subunits HEK_Culture HEK Cell Culture & Transfection Patch_Clamp Whole-Cell Patch Clamp (HEK Cells) HEK_Culture->Patch_Clamp Express NMDA receptor subunits IC50 IC50 Determination TEVC->IC50 Record current responses to agonists + this compound Patch_Clamp->IC50 Record current responses to agonists + this compound Mechanism Mechanism of Action Characterization IC50->Mechanism

Caption: Workflow for electrophysiological validation of this compound.

Detailed Experimental Protocols

The validation of this compound's mechanism of action relies on established electrophysiological techniques.

Two-Electrode Voltage-Clamp (TEVC) Recording from Xenopus laevis Oocytes
  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, B, C, or D).

  • Incubation: The injected oocytes are incubated for 1-4 days to allow for protein expression.

  • Recording:

    • Oocytes are placed in a recording chamber and perfused with a recording solution.

    • Two glass electrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential (e.g., -40 mV).

    • Agonists (glutamate and glycine) are applied to elicit a current.

    • This compound is co-applied with the agonists at varying concentrations to determine its inhibitory effect.

    • The resulting currents are recorded and analyzed to calculate IC50 values.[1]

Whole-Cell Patch-Clamp Recording from HEK293 Cells
  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the NMDA receptor subunits.

  • Recording:

    • A glass micropipette filled with an internal solution is brought into contact with a transfected cell.

    • A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped, and currents are recorded in response to the application of agonists and this compound via a perfusion system.[1]

  • Data Analysis: The peak and steady-state current responses are measured to evaluate the extent of inhibition by this compound.[1]

These rigorous experimental procedures provide the quantitative data necessary to validate the potent and selective noncompetitive inhibitory mechanism of this compound on GluN2C/D-containing NMDA receptors.

References

Comparative Analysis of DQP1105 and its Analogs as Selective GluN2C/D NMDA Receptor Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a well-established therapeutic target for a range of neurological disorders. Subunit-selective modulation of NMDA receptors offers a promising strategy to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of DQP1105, a notable negative allosteric modulator (NAM) with selectivity for GluN2C- and GluN2D-containing NMDA receptors, and its key analogs. This analysis is supported by experimental data on their potency, selectivity, and emerging in vivo activity, offering a valuable resource for researchers in neuroscience and drug development.

Introduction to this compound and its Analogs

This compound is a dihydroquinoline-pyrazoline derivative identified as a noncompetitive NAM of NMDA receptors.[1][2][3] It exhibits a voltage-independent mechanism of action and displays a significant preference for NMDA receptors incorporating the GluN2C and GluN2D subunits over those with GluN2A and GluN2B subunits.[1][2][3] The inhibitory action of this compound is glutamate-dependent, meaning its affinity for the receptor increases upon glutamate binding.[1]

Structure-activity relationship (SAR) studies on the this compound scaffold have led to the development of several analogs with improved potency and selectivity. Notable among these are DQP-26 (also known as compound 2a) and (S)-(-)-DQP-997-74 (also known as compound 2i). These analogs feature modifications to the succinate side chain of the parent molecule, which have been shown to significantly impact their interaction with the NMDA receptor.

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity of this compound and its key analogs against different NMDA receptor subunits. The data is primarily derived from two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing recombinant NMDA receptors.

Table 1: In Vitro Potency (IC50, µM) of this compound and Analogs on NMDA Receptor Subunits

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2D
This compound >100>1007.02.7
DQP-26 (2a) 22210.770.44
(S)-(-)-DQP-997-74 (2i) 5.2160.0690.035

Data compiled from multiple sources.[1]

Table 2: Selectivity Profile of this compound and Analogs

CompoundSelectivity for GluN2D over GluN2ASelectivity for GluN2D over GluN2B
This compound >37-fold>37-fold
DQP-26 (2a) ~28-fold~48-fold
(S)-(-)-DQP-997-74 (2i) >148-fold>457-fold

Selectivity is calculated as the ratio of IC50 values.

These data clearly indicate a significant improvement in both potency and selectivity with the structural modifications from this compound to DQP-26 and further to DQP-997-74. Specifically, DQP-997-74 emerges as a highly potent and selective modulator for GluN2C/D-containing NMDA receptors.

In Vivo Efficacy

The therapeutic potential of this class of compounds has been investigated in a murine model of tuberous sclerosis complex (TSC), a genetic disorder characterized by the growth of benign tumors and a high incidence of epilepsy. In heterozygous Tsc1± mice, which exhibit spontaneous seizures, intraperitoneal administration of this compound (28 mg/kg) was shown to reduce seizure burden.[1]

Further studies with the more potent analog, (S)-(-)-DQP-997-74, have demonstrated its ability to significantly reduce the number of epileptic events in a murine model of TSC-induced epilepsy, which is associated with an upregulation of the GluN2C subunit. This provides in vivo validation for the therapeutic potential of targeting GluN2C/D-containing NMDA receptors in epilepsy models.

Experimental Protocols

A comprehensive understanding of the presented data necessitates a review of the methodologies employed. Below are summaries of the key experimental protocols.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus laevis Oocytes

This technique is central to determining the in vitro potency and selectivity of the compounds.

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are then injected with cRNAs encoding the desired human NMDA receptor subunits (GluN1 and one of GluN2A-D).

  • Recording: After a 2-7 day incubation period to allow for receptor expression, oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects the current necessary to clamp the voltage at a specific holding potential (typically -40 mV to -80 mV).

  • Compound Application: NMDA receptor currents are evoked by the application of glutamate and glycine. The test compound (this compound or its analogs) is then co-applied with the agonists at varying concentrations to determine the concentration-dependent inhibition of the current.

  • Data Analysis: The current responses in the presence of the compound are normalized to the control response (agonists alone). The resulting concentration-response data is then fitted to a logistic equation to determine the IC50 value, which represents the concentration of the compound that produces 50% inhibition.

In Vivo Seizure Monitoring in a Tuberous Sclerosis Complex (TSC) Mouse Model
  • Animal Model: Heterozygous Tsc1± mice are used as a model for TSC-related epilepsy. These mice develop spontaneous seizures.

  • Electrode Implantation: Mice are surgically implanted with intracranial electrodes to record electroencephalogram (EEG) activity.

  • Drug Administration: The test compound is administered, typically via intraperitoneal (IP) injection.

  • Data Acquisition and Analysis: Continuous EEG recordings are taken before and after drug administration to monitor for seizure activity. The frequency and duration of seizures are quantified and compared between vehicle-treated and compound-treated groups to assess the anti-epileptic efficacy of the compound.

Signaling Pathways and Mechanism of Action

This compound and its analogs act as negative allosteric modulators, binding to a site on the NMDA receptor that is distinct from the agonist binding sites for glutamate and glycine. This binding event reduces the probability of the ion channel opening, thereby decreasing the influx of Ca2+ and Na+ ions. The glutamate-dependent nature of their action suggests that these compounds stabilize a glutamate-bound, non-conducting state of the receptor.

The selective inhibition of GluN2C/D-containing NMDA receptors is therapeutically relevant due to the specific expression patterns and physiological roles of these subunits. GluN2C is predominantly expressed in the cerebellum, while GluN2D is found in the diencephalon, brainstem, and spinal cord, as well as in certain interneurons in the forebrain. Their involvement in modulating neuronal excitability makes them attractive targets for conditions like epilepsy.

NMDA_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 DQP1105_Analog This compound / Analogs (NAM) DQP1105_Analog->NMDA_Receptor Allosteric Binding Ca_Influx Decreased Ca2+ Influx NMDA_Receptor->Ca_Influx Inhibits Channel Opening Downstream_Signaling Modulation of Downstream Signaling (e.g., reduced excitotoxicity) Ca_Influx->Downstream_Signaling

Caption: Mechanism of action of this compound and its analogs.

Conclusion

The DQP class of compounds represents a significant advancement in the development of selective negative allosteric modulators for GluN2C/D-containing NMDA receptors. The progression from this compound to its analogs, particularly (S)-(-)-DQP-997-74, demonstrates a clear path of optimization, resulting in substantially improved potency and selectivity. The in vivo data in a relevant disease model further underscores the therapeutic potential of these compounds. This comparative guide provides researchers and drug developers with a consolidated overview of the performance and characteristics of this compound and its analogs, facilitating further investigation and development in this promising area of neuropharmacology.

References

DQP1105: A Comparative Guide to its Efficacy in Animal Models of Neurological Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DQP1105 has emerged as a significant tool in neuroscience research due to its selective antagonism of NMDA receptors containing GluN2C and GluN2D subunits. This guide provides a comprehensive comparison of this compound's efficacy in various animal models of disease, alongside available data for other relevant compounds. The information is intended to assist researchers in evaluating its potential for their own preclinical studies.

Executive Summary

This compound is a potent and selective noncompetitive negative allosteric modulator (NAM) of NMDA receptors incorporating the GluN2C or GluN2D subunits. Research has demonstrated its efficacy in a preclinical model of epilepsy, specifically in a murine model of Tuberous Sclerosis Complex (TSC). While direct comparative in vivo efficacy data in a range of disease models is still emerging for this compound and its alternatives, this guide consolidates the current key findings to inform future research directions.

Data Presentation: Efficacy of this compound and Comparators

The following table summarizes the available quantitative data on the efficacy of this compound and other investigational GluN2C/D-selective NAMs in animal models of disease.

CompoundAnimal ModelDiseaseKey Efficacy ReadoutDosageRoute of AdministrationEfficacy ResultsCitation
This compound Tsc1+/- mouseTuberous Sclerosis Complex (TSC)-induced EpilepsyReduction in spontaneous seizure frequency28 mg/kgIntraperitoneal (i.p.)Significantly diminished seizure burden.[1][1]
(S)-(-)-2i Tsc1+/- mouseTuberous Sclerosis Complex (TSC)-induced EpilepsyReduction in the number of epileptic eventsNot specified in abstractNot specified in abstractSignificantly reduced the number of epileptic events.[2]
UBP141 6-hydroxydopamine (6-OHDA)-induced mouse modelParkinson's DiseaseModulation of dopamine release75 mg/kgIntraperitoneal (i.p.)Modulated tonic and phasic dopamine release in the striatum.[1]
NAB-14 Not yet reported in a disease modelN/AN/A20 mg/kg (for PK study)Oral (p.o.)Demonstrates modest brain permeability in rats and mice.[3][4][3][4][5]
UBP1700 Not yet reported in vivoN/AN/AN/AN/ASuggested to have the potential to cross the blood-brain barrier.[6]
QNZ-46 Not yet reported in a disease modelN/AN/AN/AN/AA known GluN2C/D-selective NAM.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for the key experiments cited in this guide.

This compound in Tsc1+/- Mouse Model of Epilepsy
  • Animal Model: Heterozygous Tsc1 knockout mice (Tsc1+/-) were used as a model for Tuberous Sclerosis Complex. These mice develop spontaneous seizures, particularly at early postnatal ages.[1][8]

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 28 mg/kg.[1]

  • Efficacy Evaluation: Seizure activity was monitored using intracortical electroencephalography (EEG) recordings in head-restrained mice.[1] The frequency and duration of spontaneous seizures were quantified before and after drug administration to determine efficacy.[1]

NAB-14 Pharmacokinetic Study
  • Animal Models: The pharmacokinetic properties of NAB-14 were evaluated in both rats and mice.[3][4]

  • Drug Administration: NAB-14 was administered orally (p.o.) at a dose of 20 mg/kg.[3]

  • Outcome Measures: Systemic exposure and brain penetration were assessed by measuring the concentration of NAB-14 in plasma and brain tissue over time. The peak free concentration in the brain was determined to be 3.8 nM in rats and 3.2 nM in mice.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

DQP1105_Mechanism_of_Action cluster_NMDA_Receptor NMDA Receptor GluN1 GluN1 Ion_Channel Ion Channel GluN2CD GluN2C/D Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Opens Glutamate Glutamate Glutamate->GluN2CD Binds This compound This compound This compound->GluN2CD Binds (Allosteric Site) Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Leads to

Figure 1: this compound Mechanism of Action.

Experimental_Workflow_Epilepsy_Model start Tsc1+/- Mouse Model baseline_eeg Baseline EEG Recording (Intracortical) start->baseline_eeg drug_admin This compound (28 mg/kg, i.p.) or Vehicle Administration baseline_eeg->drug_admin post_eeg Post-treatment EEG Recording drug_admin->post_eeg data_analysis Data Analysis: Seizure Frequency & Duration post_eeg->data_analysis results Efficacy Assessment data_analysis->results

References

Validating DQP1105 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vivo target engagement for the novel GluN2C/D subunit-selective N-methyl-D-aspartate (NMDA) receptor antagonist, DQP1105, with other emerging alternatives. The aim is to equip researchers with the necessary information to make informed decisions when selecting a pharmacological tool for studying GluN2C/D-containing NMDA receptors in a preclinical setting. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical pathways and workflows.

Introduction to this compound and the Importance of In Vivo Target Engagement

This compound is a potent and selective noncompetitive antagonist of NMDA receptors containing the GluN2C or GluN2D subunits.[1][2] These subunits are of significant interest in neuroscience research due to their specific expression patterns in the brain and their implication in various neurological and psychiatric disorders. Validating that a compound like this compound reaches and interacts with its intended target in a living organism—a process known as target engagement—is a critical step in preclinical drug development. It provides a crucial link between the administered dose, the concentration of the drug in the brain, and the observed pharmacological effect.

Comparative Analysis of GluN2C/D Selective Antagonists

While this compound has been a valuable tool, other molecules with selectivity for GluN2C/D subunits have been developed. This section compares this compound with notable alternatives, QNZ46 and NAB-14, based on their reported in vitro potency. Direct comparative in vivo target engagement data is limited; however, the following table summarizes the available in vitro inhibition data to provide a basis for comparison.

CompoundTargetIC50 (µM)SelectivityMechanism of Action
This compound GluN2C7.0 - 8.5>50-fold vs. GluN2A/BNoncompetitive, Voltage-Independent
GluN2D2.7
QNZ46 GluN2C/D~low µM~50-fold vs. GluN2A/BNoncompetitive, Voltage-Independent, Glutamate-dependent
NAB-14 GluN2D0.58>800-fold vs. GluN2A/BNoncompetitive

Table 1: In Vitro Potency and Selectivity of GluN2C/D Antagonists. IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's response. Data is compiled from multiple sources.[1][2][3]

Methodologies for Validating In Vivo Target Engagement

Several techniques can be employed to confirm that a compound is engaging its target in the brain. The two primary methods discussed here are in vivo electrophysiology and receptor occupancy assays.

In Vivo Electrophysiology

This technique directly measures the effect of a compound on the electrical activity of neurons. For a GluN2C/D antagonist, this would involve recording changes in synaptic currents or neuronal firing in brain regions where these subunits are expressed.

Experimental Protocol: In Vivo Electrophysiology for this compound Target Engagement

  • Animal Model: C57BL/6J mice are a commonly used strain for neurological research.

  • Surgical Preparation:

    • Anesthetize the mouse with isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Perform a craniotomy over the brain region of interest (e.g., cerebellum or specific interneuron populations in the cortex).

  • Drug Administration:

    • This compound can be administered intraperitoneally (i.p.). A dose of 28 mg/kg has been used in previous studies.[4]

    • The vehicle solution typically consists of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile saline.[4]

  • Electrophysiological Recording:

    • Lower a recording electrode into the target brain region.

    • Record baseline neuronal activity (e.g., spontaneous firing rate or evoked synaptic potentials).

    • Administer this compound or vehicle and continue recording to observe any changes in neuronal activity. A decrease in NMDA receptor-mediated currents or a change in firing patterns would indicate target engagement.

  • Data Analysis:

    • Spike sorting and analysis of firing rates are performed.

    • Changes in synaptic currents are measured and compared between baseline and post-drug administration periods.

Receptor Occupancy Assays

Receptor occupancy (RO) assays provide a quantitative measure of the percentage of target receptors that are bound by a drug at a given dose and time point. This is often achieved using a radiolabeled ligand that competes with the drug for binding to the target receptor.

Experimental Protocol: Ex Vivo Receptor Occupancy Assay

  • Animal Dosing: Administer the test compound (e.g., this compound) to animals at various doses and time points.

  • Tissue Collection: At the designated time, euthanize the animals and rapidly dissect the brain. A blood sample is also collected to determine plasma drug concentration.

  • Brain Sectioning: Freeze the brains and cut thin sections (e.g., 20 µm) using a cryostat.

  • Radioligand Incubation: Incubate the brain sections with a radiolabeled ligand that specifically binds to the target receptor (a suitable radioligand for GluN2C/D would be required).

  • Autoradiography: Expose the labeled sections to a phosphor screen and quantify the radioactivity in specific brain regions.

  • Data Analysis: The reduction in radioligand binding in the drug-treated animals compared to vehicle-treated controls is used to calculate the percentage of receptor occupancy.[5][6] This data can then be correlated with the plasma or brain concentration of the drug.

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the methods to validate its engagement, the following diagrams are provided.

DQP1105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Binds Allosterically (Noncompetitive Antagonist) Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Target_Engagement_Workflow cluster_planning Experimental Planning cluster_execution In Vivo Execution cluster_analysis Data Analysis & Interpretation Select_Compound Select Compound (e.g., this compound) Select_Model Select Animal Model (e.g., Mouse) Select_Compound->Select_Model Select_Method Select Methodology (Electrophysiology or RO) Select_Model->Select_Method Drug_Admin Drug Administration Select_Method->Drug_Admin Data_Collection Data Collection (Neural Recordings or Tissue Harvest) Drug_Admin->Data_Collection Quantification Quantify Effect (e.g., Firing Rate, % Occupancy) Data_Collection->Quantification PK_PD Correlate with PK/PD Quantification->PK_PD Conclusion Draw Conclusions on Target Engagement PK_PD->Conclusion

References

A Head-to-Head Battle of NMDA Receptor Modulators: DQP1105 vs. TCN-201

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurological research and drug development, subtype-selective modulation of the N-methyl-D-aspartate (NMDA) receptor presents a promising therapeutic avenue. This guide provides a detailed side-by-side comparison of two prominent negative allosteric modulators (NAMs): DQP1105 and TCN-201. While both compounds target the NMDA receptor, they exhibit distinct selectivity profiles and mechanisms of action, making them valuable tools for dissecting the roles of specific NMDA receptor subunits in health and disease.

At a Glance: Key Differences

FeatureThis compoundTCN-201
Primary Target GluN2C and GluN2D subunits of the NMDA receptorGluN2A subunit of the NMDA receptor
Mechanism of Action Non-competitive, voltage-independent negative allosteric modulator. Inhibition is dependent on glutamate binding.Non-competitive, negative allosteric modulator of glycine binding. Inhibition is dependent on the GluN1 co-agonist concentration.
Binding Site Lower lobe of the GluN2 agonist binding domain.Dimer interface between the GluN1 and GluN2A agonist binding domains.[1][2][3]

Quantitative Performance: A Data-Driven Comparison

The following tables summarize the inhibitory potency (IC50) of this compound and TCN-201 against various NMDA receptor subunits. It is crucial to note that the experimental conditions, such as the expression system and agonist concentrations, can significantly influence the measured IC50 values. Therefore, direct comparisons of absolute values across different studies should be made with caution.

This compound Inhibitory Potency

This compound demonstrates marked selectivity for GluN2C and GluN2D-containing NMDA receptors.[4]

Receptor SubunitCell TypeIC50 (µM)Reference
GluN1/GluN2AXenopus oocytes>206[5][6]Acker et al., 2011
GluN1/GluN2BXenopus oocytes>153Acker et al., 2011
GluN1/GluN2C Xenopus oocytes 7.0 - 8.5 [4][7]Acker et al., 2011
GluN1/GluN2D Xenopus oocytes 2.7 [4][5][7]Acker et al., 2011
GluN1/GluN2ABHK cells~54[5]Acker et al., 2011
GluN1/GluN2BBHK cells>33Acker et al., 2011
GluN1/GluN2C BHK cells ~2.1 Acker et al., 2011
GluN1/GluN2D BHK cells ~2.1 [5]Acker et al., 2011
TCN-201 Inhibitory Potency

TCN-201 is a potent and selective antagonist of GluN2A-containing NMDA receptors.[8] Its potency is notably dependent on the concentration of the GluN1 co-agonist, glycine or D-serine.[2][9]

Receptor SubunitCell TypeAgonist ConditionspIC50IC50 (µM)Reference
GluN1/GluN2A Human RecombinantFLIPR/Ca2+ assay6.8 ~0.16 Bettini et al., 2010[10]
GluN1/GluN2BHuman RecombinantFLIPR/Ca2+ assay<4.3>50Bettini et al., 2010[10]
GluN1/GluN2A Xenopus oocytes3 µM Glycine-0.32 [2]Hansen et al., 2012
GluN1/GluN2BXenopus oocytes3, 10, or 30 µM Glycine-Minimal inhibitionEdman et al., 2012[9][11]
GluN1/GluN2CXenopus oocytes3 µM Glycine-Minimal inhibitionHansen et al., 2012
GluN1/GluN2DXenopus oocytes3 µM Glycine-Minimal inhibitionHansen et al., 2012

Unraveling the Mechanisms: Signaling Pathways and Binding Sites

The distinct pharmacological profiles of this compound and TCN-201 stem from their unique binding sites on the NMDA receptor complex and their differential effects on receptor gating.

This compound: Targeting the GluN2C/D Agonist Binding Domain

This compound acts as a non-competitive antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonists glutamate or glycine.[5][12] Its binding is dependent on the initial binding of glutamate to the GluN2 subunit, suggesting it stabilizes a non-functional conformation of the receptor.[13]

DQP1105_Mechanism cluster_receptor NMDA Receptor (GluN1/GluN2C/D) GluN1 GluN1 Channel Ion Channel (Closed) GluN2CD GluN2C/D No_Ca_Influx No Ca²⁺ Influx Channel->No_Ca_Influx Results in Channel_Open Ion Channel (Open) Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Allows Glutamate Glutamate Glutamate->GluN2CD Binds Glycine Glycine Glycine->GluN1 Binds This compound This compound This compound->GluN2CD

This compound binds to the GluN2C/D subunit, preventing channel opening.
TCN-201: Allosteric Modulation at the GluN1/GluN2A Interface

TCN-201 binds to a novel allosteric site at the interface between the GluN1 and GluN2A subunits.[1][2][3] This binding reduces the potency of the co-agonist glycine at the GluN1 subunit, thereby inhibiting receptor activation.[1][2] Consequently, the inhibitory effect of TCN-201 can be surmounted by increasing the concentration of glycine.[2]

TCN201_Mechanism cluster_receptor NMDA Receptor (GluN1/GluN2A) GluN1 GluN1 Channel Ion Channel (Closed) GluN2A GluN2A No_Ca_Influx No Ca²⁺ Influx Channel->No_Ca_Influx Results in Channel_Open Ion Channel (Open) Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Allows Glutamate Glutamate Glutamate->GluN2A Binds Glycine Glycine Glycine->GluN1 Binds TCN201 TCN-201 TCN201->GluN1 Reduced_Glycine_Potency Reduced Glycine Potency TCN201->Reduced_Glycine_Potency Causes Reduced_Glycine_Potency->Glycine

TCN-201 reduces glycine potency, leading to NMDA receptor inhibition.

Experimental Methodologies

The data presented in this guide were primarily generated using electrophysiological techniques to measure the ion channel activity of NMDA receptors expressed in heterologous systems or neurons.

General Electrophysiology Workflow

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Xenopus oocytes, HEK cells) Transfection Transfection with NMDA Receptor Subunit cDNAs Cell_Culture->Transfection Electrophysiology Electrophysiological Recording (e.g., Two-Electrode Voltage Clamp, Patch Clamp) Transfection->Electrophysiology Drug_Application Application of Agonists (Glutamate, Glycine) & Antagonist (this compound or TCN-201) Electrophysiology->Drug_Application Current_Measurement Measurement of Ion Current Drug_Application->Current_Measurement Dose_Response Generation of Dose-Response Curves Current_Measurement->Dose_Response IC50_Calculation Calculation of IC50 Values Dose_Response->IC50_Calculation

A generalized workflow for determining the IC50 of NMDA receptor antagonists.
Key Experimental Protocols

  • Cell Culture and Transfection: NMDA receptor subunits (GluN1 and various GluN2 subunits) are typically co-expressed in cell lines such as Xenopus laevis oocytes or mammalian cell lines (HEK293, BHK) by microinjection of cRNA or transfection of cDNA, respectively.[5][9][11]

  • Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes: This technique is commonly used for initial screening and characterization of compound activity.[9][11]

    • Voltage Clamp: The oocyte membrane potential is clamped at a holding potential (e.g., -40 to -70 mV).

    • Agonist and Antagonist Application: Solutions containing known concentrations of agonists (glutamate and glycine/D-serine) and the antagonist (this compound or TCN-201) are perfused over the oocyte.

    • Current Measurement: The resulting ion flow through the NMDA receptor channels is measured as an electrical current. The degree of inhibition by the antagonist is determined by comparing the current in the presence and absence of the compound.

  • Whole-Cell Patch-Clamp Recordings in Mammalian Cells: This technique provides a more detailed analysis of antagonist effects in a mammalian cell environment.

    • Cell Preparation: Cells expressing the NMDA receptors of interest are identified for recording.

    • Patch Pipette: A glass micropipette forms a high-resistance seal with the cell membrane, allowing control of the intracellular environment and measurement of whole-cell currents.

    • Drug Perfusion: Similar to TEVC, solutions containing agonists and antagonists are rapidly applied to the cell.

    • Data Acquisition: Currents are recorded and analyzed to determine the effect of the antagonist on receptor function.[5]

  • Fluorescence-Based Calcium Assays: These assays are often used in high-throughput screening to measure changes in intracellular calcium concentration upon NMDA receptor activation.

    • Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye.

    • Receptor Activation and Inhibition: Cells are exposed to agonists and antagonists.

    • Fluorescence Measurement: The change in fluorescence intensity, corresponding to the influx of calcium through the NMDA receptors, is measured to determine the inhibitory effect of the compound.[5]

Conclusion

This compound and TCN-201 represent two distinct classes of NMDA receptor negative allosteric modulators with high selectivity for different subunit compositions. This compound's preference for GluN2C/D-containing receptors makes it a valuable tool for investigating the roles of these subunits in specific neuronal circuits and disease models. In contrast, TCN-201's selective inhibition of GluN2A-containing receptors provides a means to probe the functions of this predominant subunit in the adult brain. The choice between these two compounds will ultimately depend on the specific research question and the NMDA receptor subtypes of interest. This guide provides the foundational data and mechanistic understanding to aid researchers in making an informed decision for their experimental designs.

References

Safety Operating Guide

Essential Safety and Handling Protocols for DQP1105

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of DQP1105, ensuring the well-being of researchers, scientists, and drug development professionals. The following procedural guidance is based on the Safety Data Sheet (SDS) for this compound and established laboratory safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety practices is essential.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of appropriate PPE is a fundamental aspect of safe laboratory practice. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Impermeable and resistant gloves (e.g., Nitrile)To prevent direct skin contact with the chemical.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes or airborne particles.
Protective Clothing Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal handling conditionsThe substance is not considered an inhalation hazard.[1]

Experimental Protocols: PPE Handling and Disposal

1. PPE Selection and Donning Procedure:

  • Step 1: Hand Protection: Select nitrile or other chemically resistant gloves of the appropriate size. Inspect gloves for any signs of damage, such as tears or punctures, before use. Don the gloves, ensuring they fit snugly and cover the wrists.

  • Step 2: Eye Protection: Put on safety glasses with side shields or goggles. Adjust for a comfortable and secure fit.

  • Step 3: Protective Clothing: Wear a clean, buttoned laboratory coat over personal clothing.

2. Doffing (Removal) of PPE:

  • Step 1: Gloves: To prevent contamination, remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Step 2: Laboratory Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the potentially contaminated exterior.

  • Step 3: Eye Protection: Remove safety glasses or goggles by handling the earpieces.

  • Step 4: Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

3. Disposal Plan:

  • This compound Waste: As a non-hazardous substance, this compound can typically be disposed of in accordance with standard laboratory procedures for non-hazardous chemical waste.[2][3][4] However, always consult and adhere to your institution's specific waste disposal guidelines. Do not allow the substance to enter sewers or surface and ground water.[1] Unused or excess chemicals should not be disposed of in the sink unless explicitly permitted by local regulations.[5]

  • Contaminated PPE:

    • Gloves: Dispose of used gloves in the regular laboratory trash, unless they are grossly contaminated or institutional policy dictates otherwise.

    • Lab Coats: Reusable lab coats should be laundered according to your facility's procedures. Disposable lab coats can be placed in the regular trash.

  • Empty Containers: Rinse empty containers of this compound thoroughly with a suitable solvent before disposal in the regular trash or recycling, ensuring all labels are defaced.[3][5]

Workflow and Decision Making

DQP1105_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal start Begin Handling This compound assess Assess Task-Specific Risks start->assess ppe_select Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) assess->ppe_select don_ppe Don PPE Correctly ppe_select->don_ppe handle Perform Experimental Work with this compound don_ppe->handle doff_ppe Doff PPE in Correct Sequence handle->doff_ppe dispose_waste Dispose of this compound Waste (Follow Institutional Guidelines for Non-Hazardous Chemicals) handle->dispose_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_ppe Dispose of Contaminated PPE (e.g., Gloves in Trash) doff_ppe->dispose_ppe

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.